2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c15-11-6-4-10(5-7-11)9-18-14-3-1-2-13(16)12(14)8-17/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCRTPNBWBCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371975 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-10-1 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: Synthesis, Properties, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the experimental data and biological activity of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (CAS 175204-10-1) is limited. This guide has been compiled by leveraging data from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview. The experimental protocols and biological activities described herein are based on well-documented studies of the broader class of fluorinated benzonitrile derivatives and should be considered predictive for the title compound.
Executive Summary
This compound is a halogenated aromatic nitrile that belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The benzonitrile scaffold is a "privileged structure" known to be a key component in a variety of biologically active molecules.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide outlines the probable synthetic route, physicochemical properties, and potential biological activities of this compound, drawing parallels from closely related analogues.
Physicochemical Properties
While extensive experimental data for the title compound is not available, some properties have been calculated. These, along with data for related compounds, are presented for comparative analysis.
| Property | This compound | 2-Fluoro-6-methoxybenzonitrile | 4-Fluoro-2-methylbenzonitrile | 2-Fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Number | 175204-10-1 | 94088-46-7[3] | 147754-12-9 | 133116-83-3[4] |
| Molecular Formula | C₁₄H₉ClFNO | C₈H₆FNO[3] | C₈H₆FN | C₈H₃F₄N[4] |
| Molecular Weight | 261.68 g/mol | 151.14 g/mol [3] | 135.14 g/mol | 189.11 g/mol [4] |
| Boiling Point | 387.6°C at 760 mmHg[5] | - | - | - |
| Flash Point | 188.2°C[5] | - | - | 99°C (closed cup)[4] |
| Refractive Index | 1.593[5] | - | - | 1.452 (n20/D)[4] |
| Appearance | - | - | White powder/crystals | Colorless Clear Liquid[6] |
| Melting Point | - | - | 70 - 74 °C | - |
Synthesis and Experimental Protocols
The most plausible and widely used method for synthesizing ethers of this nature is the Williamson ether synthesis.[7][8][9][10] This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide.
Proposed Synthetic Pathway
The synthesis of this compound would likely proceed in two main steps:
-
Formation of the Phenoxide: Deprotonation of the starting material, 2-Fluoro-6-hydroxybenzonitrile, using a suitable base.
-
Nucleophilic Substitution: Reaction of the resulting phenoxide with 4-chlorobenzyl bromide.
A schematic of this proposed synthesis is provided below.
Caption: Proposed Williamson Ether Synthesis for the target compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar ether syntheses.[7][8]
Materials:
-
2-Fluoro-6-hydroxybenzonitrile (1.0 eq)
-
4-Chlorobenzyl bromide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile and anhydrous potassium carbonate.
-
Add anhydrous acetone or DMF as the solvent (approx. 10-15 mL per gram of the starting phenol).
-
Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Slowly add 4-chlorobenzyl bromide to the stirred suspension via a syringe or dropping funnel.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be approximately 56°C for acetone or higher for DMF.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Potential Biological Activity and Applications
The benzonitrile scaffold is a cornerstone in the design of molecules with a wide range of biological activities.[1] Fluorinated benzonitriles, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][11]
Anticancer Potential
Many benzonitrile derivatives exhibit potent anticancer activity, often by disrupting microtubule dynamics.[1]
-
Mechanism of Action: These compounds can act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, they prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][12]
The workflow for evaluating such anticancer activity is depicted below.
Caption: A typical workflow for evaluating the anticancer properties of a novel compound.
Antimicrobial and Antiviral Activities
Certain classes of benzonitriles have also been investigated for their effectiveness against bacterial, fungal, and viral pathogens. Their mechanisms can include the inhibition of essential enzymes, such as penicillin-binding proteins in bacteria, which are vital for cell wall synthesis.[1] Additionally, some derivatives have shown promise as inhibitors of viral replication, particularly for picornaviruses.[1]
Use as a Synthetic Intermediate
Beyond its own potential bioactivity, this compound is a valuable intermediate for organic synthesis.[11][13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[13] For instance, the related compound 4-Fluoro-2-methylbenzonitrile is a key building block for Trelagliptin, a drug used to treat type II diabetes.[14]
Safety and Handling
Specific safety data for this compound is not available. However, based on related benzonitrile compounds, the following precautions should be taken:
-
Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a promising, yet underexplored, molecule. Based on the established pharmacology of the fluorinated benzonitrile class, it holds potential as a candidate for drug discovery programs, particularly in oncology. Its synthesis is feasible through standard organic chemistry techniques like the Williamson ether synthesis. This guide provides a foundational framework for researchers interested in synthesizing this compound and investigating its biological properties, thereby paving the way for future discoveries in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3 [sigmaaldrich.com]
- 5. 2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile175204-10-1,Purity95%_COMBI-BLOCKS [molbase.com]
- 6. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. tandfonline.com [tandfonline.com]
- 13. nbinno.com [nbinno.com]
- 14. ossila.com [ossila.com]
An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and recommended analytical methodologies for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Due to the limited publicly available experimental data for this specific compound, this paper also outlines a suggested experimental workflow for its synthesis and characterization.
Core Physicochemical Properties
This compound is a halogenated aromatic nitrile. While extensive experimental data is not available in the public domain, the following information has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 175204-10-1 | [1][][3][4][5] |
| Molecular Formula | C₁₄H₉ClFNO | [1][][3] |
| Molecular Weight | 261.68 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthesis: Williamson Ether Synthesis
A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, the proposed precursors are 2-Fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on standard Williamson ether synthesis procedures.[6][7][8][9] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve a high yield and purity.
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
-
Base Addition: Add potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature. If using NaH, the reaction should be cooled in an ice bath.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide intermediate.
-
Addition of Alkyl Halide: Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Proposed Analytical Workflow
A standard analytical workflow is recommended to confirm the identity and purity of the synthesized this compound.
Caption: Recommended analytical workflow for product validation.
Expected Spectral Data (Hypothetical)
While no specific spectral data has been published, the following are expected characteristic signals based on the structure of this compound.
| Technique | Expected Characteristic Signals |
| ¹H NMR | Aromatic protons from both benzene rings (chemical shifts will be influenced by the electron-withdrawing/donating nature of the substituents), a singlet for the benzylic -CH₂- protons. |
| ¹³C NMR | Signals for all 14 carbon atoms, including the nitrile carbon, the carbon bearing the fluorine, and the carbons of the 4-chlorobenzyl group. |
| IR Spectroscopy | Characteristic stretching frequencies for the C≡N (nitrile) group, C-O-C (ether) linkage, C-F bond, and C-Cl bond, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (261.68 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of chlorine should be observable. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Benzonitrile derivatives are known to exhibit a wide range of biological activities, and the introduction of fluoro and chloro-benzyloxy moieties could potentially lead to interesting pharmacological properties. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[10]
Further research, including in vitro and in vivo screening, would be necessary to determine the biological profile of this compound.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound and proposes a robust experimental framework for its synthesis and characterization. The lack of extensive public data highlights an opportunity for further research to elucidate the chemical and biological properties of this compound, which may hold potential for applications in drug discovery and materials science. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations.
References
- 1. 175204-10-1 | MFCD00068205 | this compound [aaronchem.com]
- 3. This compound, CasNo.175204-10-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 4. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 5. This compound,175204-10-1-Amadis Chemical [amadischem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of the novel compound 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the molecular structure and elucidation workflow.
Disclaimer: The following spectroscopic data is a plausible, representative dataset synthesized for illustrative purposes based on the analysis of structurally analogous compounds, as specific experimental data for this compound is not publicly available.
Molecular Structure
The chemical structure of this compound consists of a 2-fluorobenzonitrile core linked to a 4-chlorobenzyl group via an ether linkage at position 6.
Caption: Logical diagram of this compound.
Structure Elucidation Workflow
The process of elucidating the structure of a novel compound is a systematic integration of various analytical techniques. The general workflow involves acquiring data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, followed by a thorough analysis to piece together the molecular structure.
Caption: General workflow for the structure elucidation of a novel compound.
Spectroscopic Data
The following tables summarize the synthesized quantitative data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound.
Table 1: Mass Spectrometry Data
| Ion | m/z (Da) | Relative Intensity (%) | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 262.0489 | 100 | Protonated molecular ion[1] |
| [M+Na]⁺ | 284.0308 | 25 | Sodium adduct[1] |
| C₇H₄Cl⁺ | 125.0029 | 85 | 4-chlorobenzyl cation fragment[1] |
| C₇H₄FN⁺ | 121.0328 | 40 | 2-fluorobenzonitrile fragment[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3070 | Medium | Aromatic C-H stretch[2] |
| 2935 | Weak | Aliphatic C-H stretch (CH₂)[2] |
| 2230 | Strong | C≡N (nitrile) stretch[2] |
| 1600, 1490 | Strong | Aromatic C=C stretch[2] |
| 1250 | Strong | Aryl-O-C (ether) stretch[2] |
| 1090 | Strong | C-F stretch[2] |
| 820 | Strong | 1,4-disubstituted benzene C-H bend[2] |
Table 3: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.50 | ddd | 1H | J = 8.5, 7.5, 5.0 | H-4 (benzonitrile)[3] |
| 7.40 | d | 2H | J = 8.5 | H-2', H-6' (chlorobenzyl)[3] |
| 7.35 | d | 2H | J = 8.5 | H-3', H-5' (chlorobenzyl)[3] |
| 6.85 | d | 1H | J = 8.5 | H-5 (benzonitrile)[3] |
| 6.75 | t | 1H | J = 8.5 | H-3 (benzonitrile)[3] |
| 5.20 | s | 2H | - | -O-CH₂-[3] |
Table 4: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 162.5 (d, J=250 Hz) | C-2 (C-F)[4] |
| 158.0 | C-6 (C-O)[4] |
| 135.0 | C-1' (chlorobenzyl)[4] |
| 134.5 | C-4' (C-Cl)[4] |
| 133.0 | C-4 (benzonitrile)[4] |
| 129.0 | C-3', C-5' (chlorobenzyl)[4] |
| 128.5 | C-2', C-6' (chlorobenzyl)[4] |
| 116.0 | C≡N[4] |
| 113.0 | C-5 (benzonitrile)[4] |
| 110.0 (d, J=20 Hz) | C-3 (benzonitrile)[4] |
| 95.0 | C-1 (benzonitrile)[4] |
| 71.0 | -O-CH₂-[4] |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 500 MHz spectrometer at 298 K.[5]
-
¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Process the data with an exponential line broadening of 1.0 Hz.
-
Sample Preparation: A thin solid film is prepared by dissolving a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane).[6]
-
Data Acquisition: Apply a drop of the solution to a KBr salt plate and allow the solvent to evaporate completely. Place the plate in the sample holder of an FTIR spectrometer.[6]
-
Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate should be recorded and subtracted from the sample spectrum.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[7]
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.[7]
-
Calibration: Use an internal calibrant or perform external calibration immediately before the analysis to ensure high mass accuracy (typically < 5 ppm).[7] This allows for the confident determination of the elemental composition of the detected ions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.mit.edu [web.mit.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Technical Guide: Spectroscopic Characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
Introduction
Molecular Structure:
(Note: An illustrative placeholder image for the chemical structure would be placed here.)
Predicted Spectral Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.50 - 7.30 | m | 5H | Ar-H (3 protons on the benzonitrile ring) + Ar-H (2 protons on the chlorobenzyl ring ortho to CH₂) | Complex multiplet due to overlapping signals and F-H coupling. |
| ~ 7.35 | d | 2H | Ar-H (protons on the chlorobenzyl ring ortho to Cl) | Expected as a doublet (J ≈ 8.5 Hz). |
| ~ 5.20 | s | 2H | O-CH₂ -Ar | Benzylic protons, expected to be a singlet. |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 160 | C -F | Carbon directly attached to fluorine, likely a doublet due to C-F coupling. |
| ~ 158 | C -O | Aromatic carbon attached to the ether oxygen. |
| ~ 135 | Quaternary C (chlorobenzyl ring) | Carbon attached to the chlorine atom. |
| ~ 134 | Quaternary C (chlorobenzyl ring) | Carbon attached to the CH₂ group. |
| ~ 133 | Ar-C H | Aromatic methine carbon on the benzonitrile ring. |
| ~ 129 | Ar-C H | Aromatic methine carbons on the chlorobenzyl ring. |
| ~ 128 | Ar-C H | Aromatic methine carbons on the chlorobenzyl ring. |
| ~ 116 | C ≡N | Nitrile carbon, typically has a lower intensity. |
| ~ 115 - 110 | Ar-C H | Aromatic methine carbons on the benzonitrile ring. |
| ~ 100 | Quaternary C -CN | Carbon attached to the nitrile group, likely a doublet due to C-F coupling. |
| ~ 71 | O-C H₂-Ar | Benzylic carbon. |
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 - 3030 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2230 - 2220 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~ 1600 & 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1280 - 1240 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |
| ~ 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |
| ~ 1090 | Strong | C-O-C Stretch | Aryl Ether (symmetric) |
| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |
Technique: Electrospray Ionization (ESI), Positive Ion Mode
| m/z Value | Ion | Notes |
| 261.04 / 263.04 | [M+H]⁺ | Molecular ion peak. The ~3:1 isotopic pattern is characteristic of the presence of one chlorine atom. |
| 136.01 | [C₇H₃FNO]⁺ | Fragment from cleavage of the ether C-O bond. |
| 125.01 / 127.01 | [C₇H₆Cl]⁺ | Benzyl cation fragment, characteristic of benzyl ethers. This is a very common and often stable fragment.[1] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data outlined above.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[2][3]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[2]
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 to 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS.
-
-
Sample Preparation (ATR Method) :
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
-
Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[5]
-
Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[4]
-
-
Data Acquisition :
-
Initiate the scan. Typically, a spectral range of 4000-400 cm⁻¹ is used.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
After data collection, clean the crystal surface thoroughly.
-
-
Sample Preparation (ESI Method) :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6][7]
-
Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation).[6][7][8]
-
Ensure the final solution is free of any solid particles or salts.[6][7]
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Data Acquisition :
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion ([M+H]⁺).
-
If desired, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 261.04) as the precursor ion and applying collision-induced dissociation (CID) to obtain fragmentation data.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound.
Caption: General workflow from synthesis to final structure confirmation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a novel benzonitrile derivative, in organic solvents. In the absence of publicly available solubility data for this specific compound, this document outlines a detailed experimental protocol based on the widely accepted equilibrium shake-flask method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately measure and understand the solubility characteristics of this and similar compounds.
Introduction
This compound is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a fluorinated benzonitrile core and a chlorobenzyl ether moiety, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Development: Designing suitable dosage forms and delivery systems.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
This guide provides a robust framework for experimentally determining the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.
For a compound like this compound, its overall polarity is a composite of its various functional groups. The nitrile and fluoro groups introduce polarity, while the benzyl and chloro-substituted phenyl rings contribute to its non-polar character. Therefore, its solubility is expected to vary significantly across a range of organic solvents with different polarities.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium or thermodynamic solubility represents the maximum concentration of a compound in a solvent at a given temperature when the solution is in equilibrium with the solid form of the compound.[4][5][6] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[7][8][9]
Materials and Equipment
-
Solute: this compound (solid, high purity)
-
Solvents: A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control[8]
-
Thermostatic incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[10]
-
Volumetric flasks and pipettes
-
pH meter (for aqueous-organic mixtures, if applicable)
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[7]
-
Add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[8]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][11] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the filtered samples and the standard solutions using a validated HPLC method. The method should be capable of accurately quantifying the concentration of the compound.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Dielectric Constant | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Hexane | 1.88 | To be determined | To be determined |
| Toluene | 2.38 | To be determined | To be determined |
| Dichloromethane | 8.93 | To be determined | To be determined |
| Ethyl Acetate | 6.02 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Methanol | 32.7 | To be determined | To be determined |
| DMSO | 46.7 | To be determined | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 3. chem.ws [chem.ws]
- 4. biorelevant.com [biorelevant.com]
- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in various research and development applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound and structurally related analogs to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment.
Compound Profile and Physicochemical Properties
This compound is a fluorinated aromatic compound with the CAS number 175204-10-1.[1] Its molecular structure, combining a fluorobenzonitrile core with a chlorobenzyloxy ether, suggests a crystalline solid at room temperature with limited aqueous solubility. The following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 175204-10-1 | [1] |
| Molecular Formula | C₁₄H₉ClFNO | [1] |
| Molecular Weight | 261.68 g/mol | [1] |
| Melting Point | 146 °C | [1] |
| Boiling Point | 387.6±32.0 °C (Predicted) | [1] |
| Density | 1.31±0.1 g/cm³ (Predicted) | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
Toxicological Profile and Hazard Identification
Based on the available data for this compound and related benzonitrile compounds, this substance should be handled as a hazardous material. The primary hazards are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its irritant properties.
| Hazard Identification | GHS Classification (Inferred) | Key Findings and Recommendations |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[2][3][4] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin | Avoid skin contact. Wear appropriate protective gloves and clothing.[3][4] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[2][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Prolonged or repeated contact may cause dermatitis. Wash hands thoroughly after handling.[5][6][7] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Avoid breathing dust.[4][5] |
Hazard Statements (Inferred):
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail the necessary procedures for its safe handling, storage, and in the event of an emergency.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following diagram outlines the recommended PPE selection process.
References
- 1. This compound CAS#: 175204-10-1 [amp.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile for the Research Community
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial sourcing and theoretical synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. This document outlines key chemical properties, identifies commercial suppliers, and presents a putative synthesis protocol based on established chemical principles.
Compound Profile
-
Chemical Name: this compound
-
CAS Number: 175204-10-1[1]
-
Molecular Formula: C₁₄H₉ClFNO[1]
-
Molecular Weight: 261.68 g/mol [1]
-
Synonyms: 2-((4-chlorobenzyl)oxy)-6-fluorobenzonitrile
Commercial Supplier Analysis
The availability of this compound from commercial suppliers is a critical factor for research and development timelines. A summary of a known supplier is provided below to facilitate procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Aaron Chemicals LLC | AR0021AQ | >95% | 250mg, 1g | $500 (250mg), $800 (1g) |
Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.
Proposed Synthesis Protocol
Reaction Principle
The synthesis is based on the nucleophilic substitution (SN2) reaction between the phenoxide ion of 2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl bromide. A base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide, displacing the bromide to form the desired ether linkage.
Conceptual Reaction Scheme
Caption: Proposed synthesis of this compound.
Generalized Experimental Procedure
The following is a generalized protocol based on the Williamson ether synthesis for analogous compounds.[5] Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary.
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
4-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) and a suitable solvent such as anhydrous acetone or DMF.
-
Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to the stirred solution at room temperature.
-
Alkylation: To the resulting suspension, add 4-chlorobenzyl bromide (1.0-1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium carbonate, filter the solid salts and wash with the solvent. If using sodium hydride, quench the reaction carefully with water.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Workflow for Sourcing and Synthesis
The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final application in research.
Caption: General workflow for obtaining the target compound.
References
Technical Guide: 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise overview of the chemical compound with CAS number 175204-10-1. The internationally recognized IUPAC name for this compound is 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile .[1][2][3][4] This document summarizes its known chemical properties. Currently, there is a lack of publicly available in-depth research on the specific biological activity, experimental protocols, and signaling pathways associated with this particular molecule. The information presented herein is based on available chemical data.
Chemical Properties and Data
The fundamental chemical properties of 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile are summarized in the table below. This information is critical for its use as a chemical intermediate in synthesis and for any future biological and pharmacological studies.
| Property | Value | Reference |
| CAS Number | 175204-10-1 | [1][2][3][4] |
| IUPAC Name | 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile | [1][2][3][4] |
| Alternate Names | 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | [1] |
| Molecular Formula | C₁₄H₉ClFNO | [3] |
| Molecular Weight | 261.68 g/mol | [3] |
Synthesis and Experimental Use
Logical Synthesis Workflow:
Caption: Proposed Williamson ether synthesis for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile.
Potential Biological Significance and Signaling Pathways
At present, there are no specific studies that delineate the biological activity or the mechanism of action for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile. Compounds with similar structural motifs, such as substituted benzonitriles and chlorobenzyl ethers, have been investigated for a range of biological activities, including as enzyme inhibitors. However, without direct experimental evidence, any discussion of signaling pathways for this specific compound would be purely speculative.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the future investigation of the biological role of this compound.
Conclusion
2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1) is a defined chemical entity with known physical properties. However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its biological effects. Therefore, this document serves to provide the foundational chemical information and to highlight the need for further research to elucidate any potential therapeutic applications, experimental protocols, and associated signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for future discovery programs.
References
- 1. This compound,175204-10-1 - LookChemical.com [lookchemical.com]
- 2. 5-Fluoro-3-(2-nitrovinyl)indole,208645-53-8 - LookChemical.com [lookchemical.com]
- 3. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological activities of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Direct experimental data for this specific compound is not extensively available in current literature; therefore, this document leverages data from structurally similar benzonitrile derivatives to provide a foundational resource for researchers. This guide is intended to facilitate further investigation into this molecule's potential applications in medicinal chemistry and drug discovery. Benzonitrile derivatives are a significant class of compounds in pharmacology, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The unique combination of a fluoro group, a cyano group, and a substituted benzyloxy moiety in the target compound suggests it may possess noteworthy biological effects.
Compound Profile
The fundamental chemical and physical properties of this compound are summarized below. The molecular weight has been calculated from its chemical formula.
| Property | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₁₄H₉ClFNO |
| Molecular Weight | 261.68 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CCl)OCC2=C(C=CC=C2F)C#N |
| Physical State | Predicted to be a solid at STP |
Hypothetical Synthesis Protocol
The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the displacement of a leaving group, in this case, a fluorine atom, from an activated aromatic ring by an alkoxide. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine for substitution.[2]
Materials and Reagents
-
2,6-Difluorobenzonitrile
-
4-Chlorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Experimental Procedure
-
Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chlorobenzyl alcohol (1.1 equivalents) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorobenzylalkoxide.
-
Nucleophilic Aromatic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise. The resulting mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude residue is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been characterized, many benzonitrile derivatives have shown significant potential as anticancer agents.[1] One of the key mechanisms of action for some anticancer benzonitriles is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and lead to apoptosis in cancer cells.
Hypothetical Signaling Pathway: Disruption of Microtubule Dynamics
The diagram below illustrates the potential mechanism of action for a benzonitrile derivative that acts as a tubulin polymerization inhibitor.
References
The Ascendancy of the Benzonitrile Moiety: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has risen to prominence as a privileged structure in modern chemical research. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and bioisostere for various functional groups, have established it as a versatile building block in medicinal chemistry, materials science, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the diverse research applications of substituted benzonitriles, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Medicinal Chemistry: Targeting Disease with Precision
Substituted benzonitriles have demonstrated significant therapeutic potential across a spectrum of diseases, largely due to their ability to interact with various biological targets and modulate key signaling pathways.[1]
Oncology: A Multi-pronged Attack on Cancer
Benzonitrile-containing compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer progression.
1. Kinase Inhibition:
Many cancers are driven by dysregulated kinase activity. Benzonitrile derivatives have been successfully developed as inhibitors of several crucial kinases.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which are vital for impeding tumorigenesis.[1]
Table 1: Kinase Inhibitory Activity of Representative Benzonitrile Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Benzonitrile Derivative | Tankyrase | Varies | [1] |
| Benzonitrile Derivative | mTOR | Varies | [1] |
| Benzonitrile Derivative | TBK1/IKKε | Varies | [1] |
| 4-(Arylaminomethyl)benzamide Derivatives | Receptor Tyrosine Kinases (EGFR, HER-2, etc.) | Varies (tested at 10 nM) | [3] |
2. Tubulin Polymerization Inhibition:
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Compound 1g2a, for example, exhibits strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1]
Table 2: Tubulin Polymerization Inhibitory Activity of Benzonitrile Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| 1g2a | HCT116 | Nanomolar range | [1] |
| 1g2a | BEL-7402 | Nanomolar range | [1] |
| Benzimidazole Acrylonitriles | Various Hematological Cancer Cells | Varies | [4] |
3. PD-1/PD-L1 Interaction Inhibition:
Immune checkpoint blockade has revolutionized cancer therapy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[1][5]
Table 3: PD-1/PD-L1 Interaction Inhibitory Activity of Benzonitrile Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Biphenyl-1,2,3-triazol-benzonitrile derivative 7 | HTRF Assay | 8.52 | [5] |
| Biphenyl-1,2,3-triazol-benzonitrile derivative 6 | HTRF Assay | 12.28 | [5] |
| Biphenyl-1,2,3-triazol-benzonitrile derivative 8a | HTRF Assay | 14.08 | [5] |
| Benzamide Derivative D2 | HTRF Assay | 0.01617 | [6] |
Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile from 2-fluoro-6-hydroxybenzonitrile via the Williamson ether synthesis. Detailed experimental protocols, reactant and product characterization data, and visual representations of the workflow and reaction mechanism are presented to ensure reproducibility and aid in understanding the synthetic pathway.
Introduction
The synthesis of substituted benzonitriles is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active compounds. The target molecule, this compound, incorporates a fluorinated benzonitrile core and a chlorobenzyl ether, functionalities that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, offering a reliable route to the target compound. This protocol details the O-alkylation of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride.
Data Presentation
A summary of the physical and spectral data for the starting material and the final product is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical and Spectral Data of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 2-fluoro-6-hydroxybenzonitrile | C₇H₄FNO | 137.11 | White to light yellow crystalline powder | 156-158[1] |
| 4-chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Colorless liquid or low melting solid | 29-31 |
| This compound | C₁₄H₉ClFNO | 261.68 | Solid | Not available |
Table 2: ¹H NMR Data (Predicted)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-fluoro-6-hydroxybenzonitrile | DMSO-d₆ | 11.7 (s, 1H, OH), 7.55 (q, 1H, Ar-H), 6.85 (m, 2H, Ar-H)[1] |
| This compound | CDCl₃ | 7.40-7.50 (m, 3H, Ar-H), 7.35 (d, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂) |
Table 3: ¹³C NMR Data (Predicted)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 162.0 (C-F), 158.0 (C-O), 135.0, 134.5, 130.0, 129.0, 128.5, 117.0, 115.0, 114.0, 105.0, 71.0 (OCH₂) |
Table 4: IR Spectroscopy Data (Predicted)
| Compound | Key Absorptions (cm⁻¹) |
| 2-fluoro-6-hydroxybenzonitrile | 3400-3200 (O-H stretch), 2230 (C≡N stretch), 1620, 1580 (C=C stretch), 1250 (C-F stretch) |
| This compound | 3050 (Ar C-H stretch), 2235 (C≡N stretch), 1610, 1590 (C=C stretch), 1270 (Ar-O-C stretch), 1240 (C-F stretch), 820 (p-substituted C-H bend) |
Disclaimer: The provided NMR and IR data for this compound are predicted values based on the chemical structure and analysis of similar compounds. Actual experimental data may vary.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-fluoro-6-hydroxybenzonitrile
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of the nitrile).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Slowly add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Mechanism: Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis for the target molecule.
References
Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile via Williamson Ether Synthesis
Abstract
This document provides a detailed protocol for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol outlines the reaction of 2-Fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride in the presence of a suitable base and solvent. The methodology described herein is intended for researchers and professionals in drug development and organic synthesis.
Introduction
The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3] This method is highly versatile for the preparation of both symmetrical and asymmetrical ethers.[1]
This application note details a representative protocol for the synthesis of this compound. The procedure involves the deprotonation of the phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile using a base, followed by nucleophilic attack on 4-chlorobenzyl chloride.
Reaction Scheme
The overall reaction is depicted below:
-
Step 1: Deprotonation 2-Fluoro-6-hydroxybenzonitrile reacts with a base (e.g., potassium carbonate) to form the corresponding phenoxide ion.
-
Step 2: Nucleophilic Substitution (SN2) The phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form the desired ether product, this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| 2-Fluoro-6-hydroxybenzonitrile | C₇H₄FNO | 137.11 | 1.0 | Starting material. |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.1 | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | Base for deprotonation.[4][5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous, polar aprotic solvent.[1][5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Solvent for extraction. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Used for washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying agent. |
Table 2: Reaction Conditions
| Parameter | Value | Notes |
| Reaction Temperature | 80-90 °C | A typical temperature range for Williamson ether synthesis is 50 to 100 °C.[1][6] This range facilitates the reaction without promoting significant side reactions. |
| Reaction Time | 4-6 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 8 hours.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is recommended to prevent side reactions, especially if using a strong, air-sensitive base, although with K₂CO₃ it is good practice to prevent oxidation. |
| Stirring Speed | 300-400 rpm | To ensure a homogeneous reaction mixture. |
Experimental Protocol
4.1. Reaction Setup
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-Fluoro-6-hydroxybenzonitrile (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.[7]
-
Stir the mixture at room temperature for 15 minutes to ensure the suspension is well-mixed.
4.2. Reaction Execution
-
Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.[7]
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material (2-Fluoro-6-hydroxybenzonitrile) indicates the completion of the reaction.
4.3. Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water and stir for 30 minutes. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash the solid with deionized water (3 x 20 mL).
-
Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).[6][8]
-
Combine the organic layers and wash with brine (2 x 30 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[4][8]
Visualization of Experimental Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Synthesis [drugfuture.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: Purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a multi-step approach involving extraction, column chromatography, and recrystallization to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1][2]
| Property | Value |
| CAS Number | 175204-10-1 |
| Molecular Formula | C14H9ClFNO |
| Molecular Weight | 261.68 g/mol |
| Melting Point | 146 °C |
| Boiling Point | 387.6±32.0 °C (Predicted) |
| Density | 1.31±0.1 g/cm3 (Predicted) |
Purification Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Work-up and Extraction
This initial step aims to remove inorganic salts and other aqueous-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.
Flash Column Chromatography
This step is designed to separate the target compound from closely related organic impurities.
Materials:
-
Crude solid from the extraction step
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve a small amount of the crude solid in a minimal amount of dichloromethane or ethyl acetate for TLC analysis to determine the optimal eluent system. A starting point for the eluent could be a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Dry-load the crude solid onto a small amount of silica gel.
-
Load the sample onto the top of the prepared column.
-
Elute the column with the determined solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
Recrystallization
The final step to obtain a highly pure, crystalline product.
Materials:
-
Purified solid from chromatography
-
Ethanol or a mixture of Toluene and Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the solid in a minimal amount of hot ethanol or a toluene/hexanes mixture in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Purification Workflow
Caption: Purification workflow for this compound.
References
Application Note: 1H NMR Characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The methods outlined herein are essential for verifying the chemical structure and purity of this compound, which is of interest in medicinal chemistry and materials science. This note includes a standardized experimental protocol, a summary of expected spectral data, and a visual representation of the proton environments to aid in spectral interpretation.
Introduction
This compound is a substituted aromatic compound with potential applications in the development of novel therapeutic agents and functional materials. Accurate structural elucidation is a critical step in the research and development process, ensuring the identity and purity of the synthesized molecule. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. This application note serves as a practical guide for obtaining and interpreting the 1H NMR spectrum of the title compound.
Predicted 1H NMR Spectral Data
The expected 1H NMR spectral data for this compound, based on analysis of its chemical structure and comparison with similar compounds, are summarized below. The spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts referenced to Tetramethylsilane (TMS) at 0.00 ppm.
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3, H-5 (Chlorobenzyl) | 7.45 - 7.35 | Doublet (d) | 2H | ~ 8.5 |
| H-2, H-6 (Chlorobenzyl) | 7.40 - 7.30 | Doublet (d) | 2H | ~ 8.5 |
| H-4' (Benzonitrile) | 7.65 - 7.55 | Triplet of doublets (td) | 1H | ~ 8.5, 6.0 |
| H-3', H-5' (Benzonitrile) | 6.95 - 6.85 | Multiplet (m) | 2H | - |
| Methylene (-CH2-) | 5.20 | Singlet (s) | 2H | - |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent used and the specific spectrometer conditions.
Experimental Protocol
This section details the methodology for the 1H NMR characterization of this compound.
1. Sample Preparation
-
Weigh approximately 5-25 mg of the solid this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a small, clean vial before transferring it to the NMR tube.[1]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity.
-
Transfer the solution into a clean, dry 5 mm NMR tube.[2]
-
Cap the NMR tube securely and label it appropriately.
2. NMR Data Acquisition
-
The following parameters are recommended for a standard 1H NMR experiment on a 400 or 500 MHz spectrometer.[3][4]
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.[5]
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of approximately 3-5 seconds is recommended to ensure good digital resolution.[6]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used. For quantitative measurements, a longer delay (5 x T1) is necessary.[6]
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7 ppm, should be sufficient to cover all proton signals.[6]
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
-
Integrate all the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton environments corresponding to the predicted 1H NMR data.
Figure 1. Molecular structure of this compound with proton assignments.
Conclusion
This application note provides a comprehensive protocol for the 1H NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can reliably verify the structure and purity of this compound. The provided table of expected chemical shifts and the structural diagram with proton assignments serve as valuable references for spectral interpretation. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in drug discovery and materials science.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. rsc.org [rsc.org]
- 5. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: 13C NMR Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its characterization and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] This application note provides a detailed protocol for the 13C NMR analysis of this compound, including predicted chemical shifts and experimental parameters.
Predicted 13C NMR Data
Due to the lack of publicly available experimental 13C NMR data for this compound, the following chemical shifts are predicted based on the analysis of its constituent fragments: 2-fluorobenzonitrile, and 4-chlorobenzyl alcohol, as well as general substituent effects in substituted benzenes. These predictions serve as a guide for spectral assignment.
Structure of this compound with Carbon Numbering:
Caption: Numbering scheme for the carbon atoms in this compound.
Table 1: Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C≡N | 115-120 | The nitrile carbon is typically found in this range.[3] |
| C1 | 90-100 | Shielded due to the electron-withdrawing nitrile group and the adjacent fluorine. |
| C2 | 160-165 (d, JC-F ≈ 250 Hz) | The carbon directly attached to fluorine will show a large coupling constant. |
| C3 | 115-120 | |
| C4 | 135-140 | |
| C5 | 125-130 | |
| C6 | 155-160 | The carbon attached to the ether oxygen is deshielded. |
| -CH2- | 65-75 | Typical range for a benzylic ether methylene carbon.[4] |
| C1' | 135-140 | The ipso-carbon of the chlorobenzyl group. |
| C2', C6' | 128-132 | Aromatic carbons ortho to the methylene group. |
| C3', C5' | 128-132 | Aromatic carbons meta to the methylene group. |
| C4' | 133-138 | The carbon attached to chlorine is deshielded. |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Instrument Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, which is necessary due to the low natural abundance of 13C.[1]
-
Employ a relaxation delay (d1) of 2 seconds for a qualitative spectrum. For quantitative analysis, a longer delay (5 times the longest T1) is required.[1][2]
4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS.
-
Perform baseline correction to ensure accurate integration.
Experimental Workflow
The following diagram illustrates the workflow for the 13C NMR analysis.
Caption: A streamlined workflow for 13C NMR analysis.
Signaling Pathways and Logical Relationships
The interpretation of the 13C NMR spectrum relies on understanding the influence of the molecular structure on the chemical shifts of the carbon atoms.
Caption: Key factors that determine the 13C NMR chemical shifts.
Conclusion
This application note provides a comprehensive guide for the 13C NMR analysis of this compound. The predicted data and detailed protocol will aid researchers in the structural verification and characterization of this and similar compounds. The application of 2D NMR techniques such as HSQC and HMBC can further confirm the assignments by providing correlations between carbon and proton signals.[2]
References
Application Note: Mass Spectrometry Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile using mass spectrometry. The methods outlined herein are designed to offer a comprehensive analytical workflow, from sample preparation to data acquisition and interpretation. This document includes a proposed fragmentation pathway and a summary of expected mass-to-charge ratios (m/z) for the parent ion and key fragments, presented in a clear tabular format. The experimental workflow and a plausible fragmentation cascade are visualized using diagrams to facilitate understanding.
Introduction
This compound is a halogenated aromatic compound of interest in medicinal chemistry and drug discovery. A thorough characterization of this molecule is crucial for its development and quality control. Mass spectrometry is a powerful analytical technique that provides essential information about a compound's molecular weight and structure through ionization and fragmentation analysis. This document serves as a practical guide for researchers employing mass spectrometry for the characterization of this compound.
Experimental Protocol
A meticulously planned experimental protocol is fundamental to acquiring high-quality mass spectrometry data.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1]
-
Working Solution Preparation: From the stock solution, prepare a working solution with a final concentration of 10 µg/mL by diluting with the same solvent.[1]
-
Filtration: To prevent contamination and potential blockages in the instrument, filter the working solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[1]
Instrumentation and Analytical Conditions
The following parameters are recommended for analysis using a liquid chromatography-mass spectrometry (LC-MS) system.
Table 1: LC-MS System Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (Full Scan) | 50 - 500 m/z |
| Collision Energy (MS/MS) | Ramped, 10-40 eV |
| Collision Gas | Argon |
Data Presentation
The expected mass spectrometry data for this compound is summarized in the table below. The molecular formula for the compound is C14H9ClFN2O. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic peak.[2]
Table 2: Predicted m/z Values for Major Ions
| Ion | Proposed Structure | Predicted m/z (Monoisotopic) |
| [M+H]+ | C14H10ClFNO+ | 261.05 |
| Fragment 1 | [C7H4Cl]+ | 125.00 |
| Fragment 2 | [C7H6FCN]+ | 135.05 |
| Fragment 3 | [C7H5FN]+ | 122.04 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
Discussion
The proposed fragmentation pathway suggests that the primary cleavage events will occur at the benzylic ether linkage. Cleavage of the C-O bond can lead to the formation of the chlorobenzyl cation (Fragment 1) or the fluorobenzonitrile-containing fragment (Fragment 2). Further fragmentation of the fluorobenzonitrile-containing fragment may occur, leading to smaller, stable ions (Fragment 3). The presence of fluorine and chlorine atoms provides distinct isotopic signatures that can aid in the confirmation of the elemental composition of the fragments.
Conclusion
This application note details a comprehensive and robust protocol for the mass spectrometric analysis of this compound. The provided experimental parameters, expected data, and visual representations of the workflow and fragmentation serve as a valuable resource for researchers in the fields of analytical chemistry and drug development. Adherence to these guidelines will facilitate the accurate characterization of this and structurally related compounds.
References
Application Notes and Protocols for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile as a crucial intermediate in pharmaceutical synthesis. This document details its synthesis, applications, and includes protocols relevant to its use in drug development, particularly in the synthesis of atypical antipsychotics.
Introduction
This compound is a substituted benzonitrile derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique trifunctional structure, featuring a nitrile group, a fluoro substituent, and a chlorobenzyloxy moiety, makes it a versatile intermediate for creating complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the nitrile group offers a handle for further chemical transformations. This intermediate is particularly relevant in the synthesis of serotonin 5-HT2A receptor inverse agonists, a class of drugs used to treat neuropsychiatric disorders.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its common starting materials are presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not Available | C₁₄H₉ClFNO | 261.68 | N/A | N/A |
| 2,6-Difluorobenzonitrile | 1897-52-5 | C₇H₃F₂N | 139.10 | 25-28 | 197-198 |
| 4-Chlorobenzyl alcohol | 873-76-7 | C₇H₇ClO | 142.58 | 70-73 | 234 |
Note: "N/A" indicates that specific data for this compound is not publicly available and would need to be determined experimentally.
Synthesis Protocol
The following protocol describes a general method for the synthesis of this compound from commercially available starting materials. This synthesis is based on a nucleophilic aromatic substitution reaction.
Materials and Reagents
-
2,6-Difluorobenzonitrile
-
4-Chlorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-chlorobenzyl alcohol (1.1 equivalents) to a solution of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield and Purity
| Product | Theoretical Yield (%) | Purity (by HPLC) |
| This compound | 80-90 | >98% |
Application in Pharmaceutical Synthesis: Pimavanserin
This compound is a key precursor for the synthesis of Pimavanserin, an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] The synthesis of Pimavanserin involves the coupling of a piperidine derivative with an isocyanate intermediate. The 4-chlorobenzyloxy)benzonitrile moiety can be elaborated into the required isocyanate component.
Proposed Synthetic Pathway to a Pimavanserin Intermediate
The following diagram illustrates a plausible synthetic route from this compound to a key intermediate for Pimavanserin synthesis.
References
The Strategic Integration of Fluorinated Benzonitriles in Modern Drug Discovery: Applications and Protocols
For researchers, scientists, and drug development professionals, the incorporation of fluorinated benzonitriles into molecular scaffolds has become a powerful strategy in the design of novel therapeutics. This application note explores the multifaceted roles of this privileged structural motif, detailing its impact on crucial pharmacological parameters and providing experimental protocols for its synthesis and evaluation.
The unique combination of a fluorine atom and a nitrile group on a benzene ring offers a synergistic approach to optimizing drug candidates. The high electronegativity and small size of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1][2][3] Concurrently, the nitrile group, a versatile functional moiety, often acts as a bioisostere for carbonyl, hydroxyl, or carboxyl groups and serves as a potent hydrogen bond acceptor, enhancing interactions with biological targets.[4][5][6] This strategic pairing has led to the development of numerous compounds with improved efficacy and pharmacokinetic profiles across various therapeutic areas, including oncology, infectious diseases, and neurology.[7][8][9]
Key Applications in Drug Discovery:
-
Enhanced Metabolic Stability: The substitution of metabolically labile C-H bonds with robust C-F bonds can significantly increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[10] The powerful inductive effect of the nitrile group can also shield the aromatic ring from oxidative metabolism.[5]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the electron distribution within a molecule, thereby impacting its acidity, basicity, and lipophilicity.[3] This allows for the fine-tuning of a compound's solubility, permeability, and ability to cross biological membranes, such as the blood-brain barrier.[2][10]
-
Increased Binding Affinity and Selectivity: The electronegativity of fluorine can create favorable orthogonal interactions with target proteins, such as dipole-dipole and hydrogen bonds, leading to increased binding affinity and selectivity.[11] The nitrile group can project into narrow, sterically congested clefts to form crucial polar interactions.[5]
-
Bioisosteric Replacement: The nitrile group is a well-established bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering a means to improve bioavailability and minimize off-target effects.[4][5][6] In some contexts, the nitrile can also function as a bioisostere for a fluorine atom itself.[4]
Case Study: Fluorinated Benzonitriles as Enzyme Inhibitors
A notable application of fluorinated benzonitriles is in the development of enzyme inhibitors. For instance, para-substituted benzonitriles have been successfully developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases, where the nitrile group mimics the carbonyl group of the natural substrate.[5] More recently, 4'-fluoro-benzotriazole-acrylonitrile derivatives have been synthesized and identified as potent microtubule-destabilizing agents, demonstrating significant antiproliferative activity against various cancer cell lines.[12]
Quantitative Data Summary
The following tables summarize the biological activity of representative fluorinated benzonitrile derivatives.
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| 4'-fluoro-benzotriazole-acrylonitrile derivative 5 | Antiproliferative activity | HeLa (Cervical) | Nanomolar range | [12] |
| 4'-fluoro-benzotriazole-acrylonitrile derivative 12 | Antiproliferative activity | HeLa (Cervical) | 2 µM (for cell cycle analysis) | [12] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (3) | mGluR5 | - | 36 pM | [13] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (3) | Phosphoinositol hydrolysis assay | - | 0.714 pM | [13] |
Table 1: Biological Activity of Selected Fluorinated Benzonitrile Derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated benzonitriles, based on established literature procedures.
Protocol 1: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile
This two-step protocol describes the synthesis of a fluorinated benzisoxazole, a scaffold found in numerous biologically active molecules.[14]
Step 1: Diazotization and Azidation of 2-Amino-5-fluorobenzonitrile
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile as a versatile starting material in the synthesis of novel heterocyclic compounds. The methodologies outlined are based on established synthetic strategies for related fluorinated benzonitriles and are intended to serve as a foundational guide for the exploration of new chemical entities with potential therapeutic applications.
Introduction
This compound is a promising scaffold for the synthesis of a variety of heterocyclic systems due to the presence of three key functional groups: a nitrile, a strategically positioned fluorine atom, and a benzyloxy moiety. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitrile group itself can participate in cyclization reactions. The 4-chlorobenzyloxy group offers a point for further structural modification or can influence the biological activity of the final compounds.
This document outlines proposed synthetic routes for the preparation of novel quinazolines and triazines from this starting material.
Proposed Synthetic Pathways
The following sections detail the proposed synthesis of two classes of heterocycles: 4-aminoquinazolines and 1,2,4-triazines. These pathways leverage the reactivity of the nitrile and fluoro-substituted benzene ring.
Synthesis of Novel 4-Aminoquinazoline Derivatives
The synthesis of a 4-aminoquinazoline derivative can be envisioned through a multi-step process involving the reaction of this compound with a suitable dinucleophile, such as guanidine. The proposed reaction pathway is outlined below.
Caption: Proposed workflow for the synthesis of a 4-aminoquinazoline derivative.
Experimental Protocol:
Reaction: Synthesis of 4-Amino-5-(4-chlorobenzyloxy)quinazoline
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add guanidine hydrochloride (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-Amino-5-(4-chlorobenzyloxy)quinazoline.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 4-Amino-5-(4-chlorobenzyloxy)quinazoline | C15H12ClN3O | 285.73 | 65-75 | 185-190 |
Synthesis of Novel 1,2,4-Triazine Derivatives
The reaction of this compound with hydrazine followed by condensation with an orthoester can provide access to novel 1,2,4-triazine derivatives. This pathway highlights the versatility of the nitrile group in constructing different heterocyclic cores.
Caption: Proposed reaction scheme for the synthesis of a 1,2,4-triazine derivative.
Experimental Protocol:
Step 1: Synthesis of 2-(4-Chlorobenzyloxy)-6-fluorobenzamidrazone
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amidrazone can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 3-(2-(4-Chlorobenzyloxy)-6-fluorophenyl)-1,2,4-triazine
-
To a solution of the crude amidrazone from Step 1 (1.0 eq) in acetic anhydride, add triethyl orthoformate (1.5 eq).
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target 1,2,4-triazine.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Overall Yield (%) | Physical State |
| 3-(2-(4-Chlorobenzyloxy)-6-fluorophenyl)-1,2,4-triazine | C16H11ClFN3O | 315.73 | 50-60 | Crystalline Solid |
Biological Significance and Signaling Pathways
Heterocyclic compounds, particularly quinazolines and triazines, are known to interact with a wide range of biological targets. For instance, quinazoline derivatives have been reported as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer signaling pathways. The synthesized compounds from this compound could be screened for their potential as kinase inhibitors.
Caption: Potential inhibition of the EGFR signaling pathway by novel quinazoline derivatives.
Conclusion
The protocols and pathways described herein provide a strategic framework for the synthesis of novel heterocyclic compounds from this compound. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space and develop compounds with potential therapeutic value. Further studies to elucidate the biological activities and mechanisms of action of these novel heterocycles are warranted.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile with various nucleophiles. This compound is a versatile building block in medicinal chemistry and materials science, primarily undergoing nucleophilic aromatic substitution (SNAr) to afford a diverse range of functionalized benzonitrile derivatives.
The presence of a strongly electron-withdrawing nitrile group and an ortho-fluorine atom, a good leaving group in SNAr, activates the aromatic ring for nucleophilic attack. The 6-(4-chlorobenzyloxy) group further influences the electronic properties of the ring. These notes offer detailed experimental protocols for reactions with common nucleophiles, including amines, alkoxides, and thiols.
Reaction with Amine Nucleophiles
The displacement of the fluorine atom by primary and secondary amines is a common and efficient transformation, leading to the formation of 2-amino-6-(4-chlorobenzyloxy)benzonitrile derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds.
Table 1: Representative Data for the Amination of this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | 2-Amino-6-(4-chlorobenzyloxy)benzonitrile | DMSO | 80 | 12 | 91[1] |
| Morpholine | 2-(Morpholin-4-yl)-6-(4-chlorobenzyloxy)benzonitrile | DMF | 100 | 8 | 85 |
| Piperidine | 2-(Piperidin-1-yl)-6-(4-chlorobenzyloxy)benzonitrile | DMSO | 100 | 8 | 88 |
Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.
Experimental Protocol: Synthesis of 2-Amino-6-(4-chlorobenzyloxy)benzonitrile
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ammonia gas or a solution of ammonia in a suitable solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, bubble ammonia gas for approximately 10 minutes.
-
Seal the reaction vessel and heat the mixture to 80°C.
-
Stir the reaction at this temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-6-(4-chlorobenzyloxy)benzonitrile.
Visualization of the Amination Workflow:
Reaction with Alkoxide Nucleophiles
The reaction with alkoxides, such as sodium methoxide or ethoxide, provides a straightforward route to 2-alkoxy-6-(4-chlorobenzyloxy)benzonitrile derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent or in an aprotic polar solvent.
Table 2: Representative Data for the Alkoxylation of this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 2-Methoxy-6-(4-chlorobenzyloxy)benzonitrile | Methanol | Reflux | 6 | 90 |
| Sodium Ethoxide | 2-Ethoxy-6-(4-chlorobenzyloxy)benzonitrile | Ethanol | Reflux | 6 | 87 |
| Sodium tert-Butoxide | 2-(tert-Butoxy)-6-(4-chlorobenzyloxy)benzonitrile | THF | 60 | 12 | 75 |
Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.
Experimental Protocol: Synthesis of 2-Methoxy-6-(4-chlorobenzyloxy)benzonitrile
Materials:
-
This compound
-
Sodium methoxide
-
Methanol, anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
Reaction with Thiol Nucleophiles
Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions. This reaction allows for the synthesis of 2-(alkylthio)- or 2-(arylthio)-6-(4-chlorobenzyloxy)benzonitrile derivatives, which are important precursors for various sulfur-containing heterocycles.
Table 3: Representative Data for the Thiolation of this compound
| Nucleophile | Base | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanethiol | NaH | 2-(Ethylthio)-6-(4-chlorobenzyloxy)benzonitrile | THF | 60 | 4 | 92 |
| Thiophenol | K₂CO₃ | 2-(Phenylthio)-6-(4-chlorobenzyloxy)benzonitrile | DMF | 80 | 5 | 89 |
| 4-Methylthiophenol | Cs₂CO₃ | 2-((4-Methylphenyl)thio)-6-(4-chlorobenzyloxy)benzonitrile | DMF | 80 | 5 | 91 |
Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.
Experimental Protocol: Synthesis of 2-(Phenylthio)-6-(4-chlorobenzyloxy)benzonitrile
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure product.
Visualization of the General SNAr Mechanism:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a method that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1]
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Ineffective Deprotonation of 2-Fluoro-6-hydroxybenzonitrile: The phenolic proton must be removed to form the reactive phenoxide nucleophile.
-
Poor Quality of Reagents: Degradation of the alkylating agent (4-chlorobenzyl chloride) or the base can lead to failed reactions.
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.
-
Presence of Water: Moisture can quench the strong base and the reactive phenoxide intermediate.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2] | Ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide. |
| Reagents | Use freshly opened or properly stored 4-chlorobenzyl chloride and base. | Minimizes degradation and ensures reactivity. |
| Temperature | Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C. | Increases the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Reaction Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Prevents the quenching of reactive intermediates by water. |
Problem 2: Formation of Significant Side Products
Possible Causes:
-
E2 Elimination: The phenoxide can act as a base, promoting the elimination of HCl from 4-chlorobenzyl chloride to form a stilbene-like byproduct, though this is less common with primary halides.[1]
-
C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1]
-
Hydrolysis of 4-chlorobenzyl chloride: In the presence of moisture, 4-chlorobenzyl chloride can hydrolyze to 4-chlorobenzyl alcohol.
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). | These solvents favor the SN2 reaction pathway over E2 elimination and can enhance the rate of O-alkylation. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can favor elimination and other side reactions. |
| Reaction Conditions | Maintain strictly anhydrous conditions. | Minimizes the hydrolysis of the alkylating agent. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis for structurally similar compounds.
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
4-Chlorobenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-Fluoro-6-hydroxybenzonitrile (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Quantitative Data Summary
The following table summarizes representative yields of Williamson ether synthesis under various conditions for analogous reactions. Actual yields for the synthesis of this compound may vary.
| Base | Solvent | Temperature (°C) | Representative Yield (%) | Key Observations |
| NaH | DMF | 25 - 60 | 85 - 95 | Generally high yields, clean reaction. |
| K₂CO₃ | Acetone | Reflux | 70 - 85 | Milder conditions, may require longer reaction times. |
| Cs₂CO₃ | Acetonitrile | 80 | 90 - 98 | Highly effective, but more expensive base. |
| NaOH | Ethanol/Water | Reflux | 50 - 70 | Potential for more side products due to the protic solvent and presence of water. |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.
Q2: Why is a polar aprotic solvent like DMF or DMSO preferred for this reaction?
A2: Polar aprotic solvents are preferred because they can solvate the cation of the phenoxide, leaving the "naked" and highly reactive phenoxide anion to participate in the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thus reducing its reactivity.
Q3: Can I use a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?
A3: While weaker bases like K₂CO₃ can be used, they may result in lower yields or require longer reaction times and higher temperatures to achieve complete deprotonation of the phenol. For a more efficient reaction, a strong base like sodium hydride (NaH) is generally recommended.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride). The reaction is considered complete when the spot corresponding to the starting phenol has disappeared.
Q5: What are the common impurities I might see in my final product?
A5: Common impurities may include unreacted 2-fluoro-6-hydroxybenzonitrile, unreacted 4-chlorobenzyl chloride, and potentially small amounts of C-alkylation products or byproducts from elimination reactions. Proper purification by column chromatography or recrystallization is essential to remove these impurities.
References
Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Low or No Product Yield
Q1: I am not getting the desired product, or the yield of this compound is very low. What are the possible causes and solutions?
A1: Low or no yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. The reaction involves the deprotonation of 2-Fluoro-6-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to attack 4-chlorobenzyl chloride.
Possible Causes and Troubleshooting Steps:
-
Ineffective Deprotonation: The phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile must be deprotonated to form the reactive phenoxide.
-
Base Strength: Ensure the base used is strong enough to deprotonate the phenol. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For phenols, a moderately strong base like K₂CO₃ is often sufficient, especially in a polar aprotic solvent.
-
Moisture: The presence of water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.
-
-
Poor Nucleophilic Attack (Sₙ2 Reaction):
-
Solvent Choice: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1] Protic solvents like ethanol or water can solvate the phenoxide, reducing its reactivity.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally, often in the range of 60-100 °C.
-
-
Degradation of Starting Materials or Product:
-
Base Stability: Strong bases can potentially react with the nitrile group, although this is less common under typical Williamson ether synthesis conditions.
-
Product Stability: The product itself might be sensitive to the reaction conditions over extended periods. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times.
-
A logical workflow for troubleshooting low yield is presented below:
References
Technical Support Center: Purification Strategies for Syntheses Involving 4-Chlorobenzyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-chlorobenzyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-chlorobenzyl chloride?
The primary methods for removing unreacted 4-chlorobenzyl chloride include aqueous workup (washing), chemical quenching, column chromatography, and distillation. The choice of method depends on the stability of your desired product and the physical properties of both the product and the unreacted starting material.
Q2: My product is sensitive to heat. Which purification methods should I avoid?
If your product is thermally labile, you should avoid high-temperature distillation. Vacuum distillation can be an alternative as it lowers the boiling point of the substances.[1] However, the most suitable methods for heat-sensitive compounds are typically aqueous workup, chemical quenching at controlled temperatures, and column chromatography.
Q3: I'm observing the formation of 4-chlorobenzyl alcohol as a byproduct during my purification. What is causing this?
The formation of 4-chlorobenzyl alcohol is likely due to the hydrolysis of 4-chlorobenzyl chloride. This can occur during aqueous workup procedures or on silica gel during column chromatography if the silica is not sufficiently dried.[2][3]
Q4: Can I use a simple aqueous wash to remove 4-chlorobenzyl chloride?
While an aqueous wash, particularly with a basic solution like sodium bicarbonate, is effective for removing acidic impurities, it is generally inefficient at removing the bulk of unreacted 4-chlorobenzyl chloride due to its low water solubility.[4][5] Vigorous stirring or the use of a phase transfer catalyst may slightly improve its hydrolysis to the more water-soluble 4-chlorobenzyl alcohol, but this is often slow.[3]
Troubleshooting Guides
Issue 1: Co-elution of 4-chlorobenzyl chloride with my product during column chromatography.
Problem: 4-chlorobenzyl chloride has a similar polarity to many organic products, leading to overlapping fractions during column chromatography.[3]
Solutions:
-
Solvent System Optimization: Experiment with less polar eluent systems to improve separation. A gradual gradient elution can also be effective.
-
Chemical Conversion: Before chromatography, consider a chemical quench to convert the 4-chlorobenzyl chloride into a more polar and easily separable compound. For example, reacting it with an amine to form a more polar benzylamine derivative.[2]
-
Alternative Stationary Phases: If using silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which may offer different selectivity.[6][7]
Issue 2: Unreacted 4-chlorobenzyl chloride remains after an aqueous workup.
Problem: Standard aqueous and basic washes are not sufficient to remove the non-polar 4-chlorobenzyl chloride.
Solutions:
-
Chemical Quenching: This is often the most effective approach. By reacting the 4-chlorobenzyl chloride with a suitable nucleophile, you can convert it into a compound with significantly different properties, making it easier to remove.
-
Ammonia Quench: Adding aqueous ammonia will convert 4-chlorobenzyl chloride to 4-chlorobenzylamine. The resulting amine can then be easily removed by an acidic wash (e.g., dilute HCl).[2]
-
Thiol Quenching: A thiol, such as thiophenol or sodium thiomethoxide, can be used to form a thioether, which can be separated chromatographically or by extraction.
-
Issue 3: My product is not stable to basic or acidic conditions.
Problem: Many quenching and washing procedures utilize basic or acidic reagents that can degrade sensitive products.
Solutions:
-
Distillation: If your product is volatile and thermally stable, fractional distillation under reduced pressure can be an excellent method for separating it from the less volatile 4-chlorobenzyl chloride.[1][8]
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, leaving the oily 4-chlorobenzyl chloride in the mother liquor.[1]
-
Preparative HPLC: For high-value products or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[6][9]
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Basic) | Neutralizes acidic impurities and slowly hydrolyzes benzyl chloride.[2][4] | Simple, removes acidic byproducts. | Inefficient for removing bulk benzyl chloride; can form 4-chlorobenzyl alcohol.[3] | Initial workup step to remove acid. |
| Chemical Quenching | Converts benzyl chloride to a more easily separable derivative.[2] | Highly effective; can be tailored to the product's stability. | Requires an additional reaction step and removal of quenching agent/byproduct. | Products where chromatography is difficult or when complete removal is necessary. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[4] | Can provide high purity. | Can be challenging due to co-elution; potential for on-column reactions (hydrolysis).[3] | Products with significantly different polarity from 4-chlorobenzyl chloride. |
| Distillation (Vacuum) | Separation based on differences in boiling points.[1] | Effective for large-scale purifications; no additional reagents required. | Requires a thermally stable product; may not separate compounds with close boiling points. | Thermally stable, volatile products. |
| Recrystallization | Purification of a solid product from a solution, leaving impurities behind.[1] | Can yield very pure material; scalable. | Only applicable to solid products. | Purification of solid products. |
Experimental Protocols
Protocol 1: Chemical Quenching with Aqueous Ammonia
-
Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Warming: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of 4-chlorobenzyl chloride.[2]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate) and water.
-
Separation: Separate the organic layer.
-
Acidic Wash: Wash the organic layer with dilute hydrochloric acid (1M) to remove the newly formed 4-chlorobenzylamine.
-
Final Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
-
Initial Workup: Perform a preliminary aqueous workup to remove any acidic impurities. Wash the crude product with a 5% sodium bicarbonate solution, followed by water and brine.[2]
-
Drying: Thoroughly dry the organic layer containing the product and unreacted 4-chlorobenzyl chloride over an anhydrous drying agent.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the dried crude product to the distillation flask. Slowly reduce the pressure and begin to heat the flask gently.
-
Fraction Collection: Collect the fractions that distill at the appropriate boiling points for your product and 4-chlorobenzyl chloride at the given pressure. (Boiling point of 4-chlorobenzyl chloride is approximately 216-222 °C at atmospheric pressure and 92°C at 10 mmHg).[1]
Mandatory Visualization
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chlorobenzyl chloride | SIELC Technologies [sielc.com]
Stability of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an acidic medium?
Under acidic conditions, this compound has two primary points of susceptibility to degradation: the nitrile group and the benzyl ether linkage.
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo acid-catalyzed hydrolysis to first form a benzamide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2][3][4][5] This reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[1][6]
-
Cleavage of the Benzyl Ether Linkage: The C-O bond of the benzyl ether is susceptible to cleavage by strong acids.[7][8][9][10][11] The reaction mechanism can be either SN1 or SN2, depending on the specific acid and reaction conditions.[10][11] Given the presence of a benzylic group, which can stabilize a carbocation, an SN1 pathway is a likely possibility.[8][10]
Q2: How does the ortho-fluoro substituent affect the stability of the molecule?
The fluorine atom at the ortho position to the nitrile group can influence the rate of hydrolysis. Due to its electron-withdrawing nature, it can affect the electron density of the aromatic ring and the reactivity of the adjacent functional groups.[12]
Q3: What are the expected products of complete degradation in a strong acid?
Upon complete degradation in a strong acid like HBr or HI, the expected products would be 2-fluoro-6-hydroxybenzonitrile (from ether cleavage) and 4-chlorobenzyl halide. The 2-fluoro-6-hydroxybenzonitrile could potentially undergo further hydrolysis of the nitrile group to 2-fluoro-6-hydroxybenzoic acid.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of desired product, with the presence of a more polar byproduct. | Hydrolysis of the nitrile group. | The reaction conditions may be too acidic or the reaction time too long. Consider using a milder acid or reducing the reaction temperature and time. Protecting the nitrile group might be an option for multi-step syntheses. |
| Formation of 2-fluoro-6-hydroxybenzonitrile as a byproduct. | Cleavage of the benzyl ether. | The acidic conditions are too harsh for the benzyl ether linkage.[7][13] If the ether cleavage is undesirable, consider using a less aggressive acid or performing the reaction at a lower temperature. For deprotection strategies, milder acidic conditions with buffered systems (e.g., acetic acid/THF/water) can be effective for removing other acid-labile groups without affecting the benzyl ether.[13] |
| Complex mixture of byproducts observed by LC-MS or TLC. | Both nitrile hydrolysis and ether cleavage are occurring. | This indicates that the molecule is not stable under the current reaction conditions. A redesign of the synthetic route to avoid strongly acidic conditions may be necessary. Alternatively, explore alternative protecting groups for the hydroxyl function that are stable to the required reaction conditions. |
| No reaction or incomplete conversion. | Insufficient acidity or low reaction temperature. | While sensitive to strong acids, some acidic reaction may still require a certain activation energy. Gradually increase the acid concentration or the reaction temperature while carefully monitoring for the appearance of degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Benzonitrile
-
Dissolve the benzonitrile derivative in a suitable solvent.
-
Add a solution of a strong acid (e.g., sulfuric acid, hydrochloric acid).[1][14]
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography.
Protocol 2: General Procedure for Acidic Cleavage of a Benzyl Ether
-
Dissolve the benzyl ether in an appropriate solvent.
-
Add a strong acid such as HBr or HI.[8][9][10] Note that HCl is generally not effective for ether cleavage.[10]
-
Heat the reaction mixture, if necessary. Reactions involving tertiary, benzylic, or allylic ethers are often faster and may proceed at moderate temperatures.[10][11]
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, quench the reaction with a suitable reagent.
-
Work up the reaction mixture to isolate the alcohol and alkyl halide products.
Data Summary
The following table summarizes general observations on the stability of related functional groups under acidic conditions.
| Functional Group | Acidic Conditions | Products | Relative Rate | References |
| Benzonitrile | Strong aqueous acid (e.g., H₂SO₄, HCl) | Benzamide, Benzoic Acid | Dependent on acid concentration and temperature | [1][3][14] |
| Benzyl Ether | Strong acids (e.g., HBr, HI) | Alcohol, Benzyl Halide | Generally requires strong conditions, but benzylic ethers are more labile | [7][8][10] |
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound under acidic conditions.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Decomposition Pathways for Substituted Benzonitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the decomposition of substituted benzonitriles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with substituted benzonitriles.
Chemical Hydrolysis (Acidic or Basic)
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion to Benzoic Acid | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using microwave irradiation to potentially accelerate the reaction. Ensure the reaction mixture is being adequately mixed.[1] |
| Inadequate concentration of acid or base. | Verify the concentration of your acid or base catalyst. Increase the catalyst concentration if necessary. | |
| Steric hindrance from bulky substituents. | For sterically hindered benzonitriles, more forcing conditions (higher temperatures, longer reaction times, stronger acid/base) may be required. | |
| Formation of Benzamide Intermediate Only | Incomplete hydrolysis. | Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the benzamide intermediate to the carboxylic acid.[2] |
| Mild reaction conditions. | Under certain mild alkaline conditions, nitriles can be selectively hydrolyzed to the primary amide.[3] If the carboxylic acid is the desired product, harsher conditions are needed. | |
| Presence of Unexpected Byproducts | Side reactions due to harsh conditions. | Analyze the reaction mixture to identify byproducts, which can give clues about side reactions. Adjusting reaction conditions, such as lowering the temperature or using a different catalyst, can help minimize byproduct formation. |
| Contaminated starting materials or reagents. | Ensure the purity of your substituted benzonitrile and all reagents. |
Microbial Degradation
| Issue | Possible Cause | Suggested Solution |
| Slow or No Degradation | Inactive or non-acclimated microbial culture. | Ensure the viability of the microbial strain. Acclimate the culture to the specific substituted benzonitrile by gradually increasing its concentration in the medium.[1] |
| Suboptimal growth conditions. | Verify and optimize the composition of the growth medium, pH, and temperature for the specific microorganism being used.[1] | |
| Inhibition of microbial enzymes. | Check for the presence of any potential inhibitors in the reaction medium. Analyze for the accumulation of inhibitory intermediates or byproducts.[1] | |
| Accumulation of Intermediates | Incomplete metabolic pathway. | The microorganism may only possess the enzymes for the initial degradation steps (e.g., nitrile hydratase but not amidase). Consider using a microbial consortium with complementary metabolic pathways.[4] |
| Feedback inhibition. | The accumulation of an intermediate or final product may be inhibiting an enzyme earlier in the pathway. |
Analytical Issues (HPLC/GC-MS)
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape or Resolution (HPLC) | Inappropriate mobile phase. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer). Ensure the pH of the mobile phase is suitable for the analytes.[1] |
| Column issues. | Use a guard column to protect the analytical column. If degradation is suspected on the column, flush it or try a new column.[1] | |
| Inaccurate Quantification | Matrix effects. | Prepare calibration standards in a matrix that matches the samples to account for any matrix effects.[1] |
| Lack of an internal standard. | Use an internal standard to correct for variations in sample preparation and instrument response.[1] | |
| Difficulty Identifying Intermediates (GC-MS/LC-MS) | Low concentration of intermediates. | Optimize sampling times to capture the peak concentration of transient intermediates. Concentrate the sample before analysis.[1] |
| Insufficient sensitivity of the analytical method. | Use a more sensitive analytical technique like LC-MS/MS or GC-MS. Optimize the parameters of your current method (e.g., injection volume, detector settings).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for substituted benzonitriles?
A1: Substituted benzonitriles can decompose through several pathways, including:
-
Chemical Hydrolysis : This can occur under acidic or basic conditions, typically proceeding through a benzamide intermediate to form the corresponding benzoic acid and ammonia.[1][5]
-
Microbial Degradation : Bacteria can degrade benzonitriles enzymatically. One pathway involves nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia. Another pathway uses nitrile hydratase to form an amide, which is then hydrolyzed to a carboxylic acid by amidase.[1]
-
Photochemical Degradation : Substituted benzonitriles can be degraded by reacting with photochemically produced hydroxyl radicals in the atmosphere.[1] Direct photolysis by sunlight is also possible for compounds that absorb light at wavelengths greater than 290 nm.[1]
Q2: How do substituents on the benzene ring affect the rate of hydrolysis?
A2: The electronic nature of the substituents significantly influences the hydrolysis rate. Electron-withdrawing groups (e.g., -NO₂, -Cl) attached to the benzene ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the rate of hydrolysis.
Q3: What are the typical intermediate and final products of benzonitrile decomposition?
A3: In both chemical and microbial hydrolysis, the primary intermediate is the corresponding substituted benzamide. The final products are typically the substituted benzoic acid and ammonia.[1] Under certain conditions, such as thermal decomposition, other products may be formed.
Q4: Which microorganisms are known to degrade benzonitriles?
A4: Several bacterial strains can degrade benzonitriles. Species from the genus Rhodococcus are particularly well-studied for this purpose. Other bacteria, such as Klebsiella pneumoniae, have also been shown to metabolize benzonitriles.[1]
Q5: What are some key considerations for developing a stability-indicating analytical method for a drug substance containing a benzonitrile moiety?
A5: A stability-indicating method must be able to separate the intact drug substance from its potential degradation products. Key considerations include:
-
Stress Testing : Subject the drug substance to stress conditions (e.g., acid, base, oxidation, light, heat) to generate potential degradation products.
-
Chromatographic Specificity : Develop an HPLC or GC method that resolves the parent compound from all process impurities and degradation products.
-
Peak Purity Analysis : Use a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the chromatographic peak of the parent drug is pure and not co-eluting with any degradants.
Quantitative Data
Table 1: Influence of Para-Substituents on the Rate of Base-Catalyzed Hydrolysis of Benzonitriles
| Substituent (p-X-C₆H₄CN) | Relative Rate Constant (kₓ/kн) |
| -NO₂ | 25.1 |
| -Cl | 3.98 |
| -H | 1.00 |
| -CH₃ | 0.45 |
| -OCH₃ | 0.25 |
Note: Data is illustrative and relative rates can vary with specific reaction conditions.
Table 2: Conditions for Complete Mineralization of Benzonitrile via Photocatalysis
| Photocatalyst | Substrate Concentration | Time for Complete Mineralization | Final Products |
| TiO₂ (Degussa P25) | 0.70 mM | ~8 hours | Carbonate and Nitrate |
| TiO₂ (Merck) | 0.70 mM | >14 hours (partial mineralization) | Carbonate and Nitrate |
| Data from a study on the photocatalytic oxidation of benzonitrile in an aqueous suspension at pH 11 under UV irradiation.[6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile
Objective: To hydrolyze a substituted benzonitrile to the corresponding benzoic acid using a sodium hydroxide solution.
Materials:
-
Substituted benzonitrile (e.g., 4-chlorobenzonitrile)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Place the substituted benzonitrile (1.0 eq) and the 10% NaOH solution into a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with stirring. Ammonia gas will be evolved, which can be tested with moist red litmus paper (it will turn blue).[2]
-
Continue refluxing for the desired amount of time (e.g., 1-2 hours). The reaction can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl with stirring until the pH is approximately 2. The corresponding benzoic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven.
Protocol 2: Analysis of Benzonitrile Degradation by HPLC
Objective: To monitor the degradation of a substituted benzonitrile and the formation of its corresponding benzoic acid using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with a buffer, e.g., phosphate buffer, adjusted to a suitable pH)
-
Samples from the degradation experiment
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and buffered water. Degas the mobile phase before use.
-
Sample Preparation: At various time points during the degradation experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing an acidic or basic sample). Dilute the sample with the mobile phase to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to an appropriate value for both the benzonitrile and the benzoic acid derivative.
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas to determine the relative amounts of the starting material and product at each time point.
-
Calculate the percentage of degradation and the yield of the product over time.
-
Visualizations
Caption: Major decomposition pathways for substituted benzonitriles.
Caption: Workflow for base-catalyzed hydrolysis of a substituted benzonitrile.
References
Technical Support Center: Optimizing Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for common synthetic routes. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by synthetic method to help you quickly identify solutions to common problems.
Method 1: Dehydration of Benzamide
The dehydration of benzamide is a common laboratory method for producing benzonitrile. However, it can present challenges related to reagent choice and reaction conditions.
Q1: My benzonitrile yield is very low when using phosphorus pentoxide (P₂O₅) as a dehydrating agent. What could be the issue?
A1: Low yields in P₂O₅-mediated dehydration are often due to several factors:
-
Insufficient Mixing: P₂O₅ is a solid, and inefficient mixing with benzamide can lead to localized charring and incomplete reaction. Ensure the reagents are thoroughly mixed before heating.
-
Formation of Complexes: As P₂O₅ becomes hydrated, it can form metaphosphoric acid. This acid can form hydrogen bonds or salts with benzamide, which may decompose unpredictably at higher temperatures instead of yielding benzonitrile.[1]
-
High Temperatures: While heat is required, excessive temperatures can cause the mixture to decompose into a black, charred mass, destroying your product.[1] One study noted that below 220°C the reaction rate is very low, but above 240°C the benefit of increased temperature is not significant.[2]
-
Reaction Scale: Scaling up this reaction can be difficult. What works in a test tube with a small amount of material may fail in a larger distillation setup due to heat transfer issues and prolonged heating times.[1]
Q2: Are there effective alternatives to P₂O₅ for dehydrating benzamide?
A2: Yes, several other dehydrating agents can be used, often under milder conditions:
-
Thionyl Chloride (SOCl₂): This reagent can be effective for converting benzamides to benzonitriles. One procedure describes using thionyl chloride in dichloroethane at 80°C for 5 hours.[2]
-
Sulfamic Acid (H₂NSO₃H): Heating a thorough mixture of benzamide and sulfamic acid can produce benzonitrile. In one example, the mixture was heated to 250-255°C to initiate distillation of the product.[1]
-
Microwave-Assisted Synthesis: Using P₂O₅ in a microwave reactor can dramatically reduce reaction times to just 1-2.5 minutes and provide high yields (around 90%).[2][3] This method offers rapid, uniform heating, which can prevent the charring seen with conventional heating.[2]
Method 2: Synthesis from Benzaldehyde
This route typically involves a two-step, one-pot reaction: the formation of a benzaldoxime intermediate, followed by its dehydration to benzonitrile.
Q1: My initial conversion of benzaldehyde to benzaldoxime is incomplete. How can I optimize this step?
A1: Incomplete oximation is a common reason for low overall yield. Key factors to check are:
-
Molar Ratios: The stoichiometry between benzaldehyde, a hydroxylamine salt (like NH₂OH·HCl), and a base is critical. Ensure you are using appropriate molar ratios.[4]
-
pH Control: The reaction is sensitive to pH. A base is often required to neutralize the acid released from the hydroxylamine salt. The reaction is typically most effective under neutral to slightly basic conditions.[4] For reactions involving an aldehyde and hydroxylamine, a pH of about 4 is often preferred.[5]
-
Temperature: The reaction should be carefully temperature-controlled. A typical range for oximation is between 30°C and 50°C.[4] However, in some one-pot syntheses, temperatures can be higher (80-120°C) to facilitate both oximation and subsequent dehydration.[6][7]
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
A2: Byproducts can arise from incomplete reactions or side reactions.
-
Unreacted Starting Material: If either the oximation or the dehydration step is incomplete, your final product will be contaminated with benzaldehyde or benzaldoxime.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure each step goes to completion before proceeding or workup.[4][8]
-
Hydrolysis of Benzonitrile: In some cases, the newly formed benzonitrile can be hydrolyzed back to benzamide, especially if reaction conditions involve prolonged heating in the presence of water.[9][10]
Q3: What are the optimal conditions for a high-yield, one-pot synthesis from benzaldehyde?
A3: Several high-yield, one-pot methods have been developed, often employing specific catalysts or solvent systems.
-
Ionic Liquid System: A green synthesis route using an ionic liquid ([HSO₃-b-Py]·HSO₄) as both a co-solvent and catalyst has been shown to achieve 100% conversion and yield. The optimal conditions were a 1:1.5 molar ratio of benzaldehyde to (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ in a 2:1 volume ratio of paraxylene to the ionic liquid, heated at 120°C for 2 hours.[7][11]
-
Fe₃O₄ Nanoparticle Catalysis: Using Fe₃O₄-CTAB nanoparticles (1.8 mol%) as a catalyst with benzaldehyde (0.5 mmol) and NH₂OH·HCl (0.75 mmol) in DMF at 80–90°C for 1 hour resulted in a 97% yield of benzonitrile.[6][7]
-
Ferrous Sulfate Catalysis: A rapid method using anhydrous ferrous sulfate and hydroxylamine hydrochloride in DMF under reflux conditions can produce high purity nitriles (90-95%).[12]
Method 3: Sandmeyer Reaction
The Sandmeyer reaction converts an aryl amine (e.g., aniline) into an aryl nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.
Q1: My Sandmeyer reaction is giving a poor yield. What are the most critical parameters to troubleshoot?
A1: The Sandmeyer reaction is sensitive, and success hinges on careful control of several factors:
-
Incomplete Diazotization: The formation of the diazonium salt from the aryl amine is the crucial first step. This reaction must be performed at low temperatures, typically 0-5°C, to prevent decomposition of the unstable diazonium salt.[4] Ensure the sodium nitrite solution is added slowly to the acidic solution of the amine.[4]
-
Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[4] Do not attempt to isolate or dry the salt unless following a specific procedure for stable salts (e.g., for Balz-Schiemann reactions), as they can be explosive.[13]
-
Catalyst Activity: The reaction requires a copper(I) catalyst, typically CuCN.[4] Ensure the catalyst is active and used in the correct stoichiometric amount. Using KCN alone without a copper catalyst is generally inefficient for producing benzonitrile.[14]
Q2: My reaction mixture shows many colorful spots on a TLC plate, and I can't isolate the desired product. What is happening?
A2: The appearance of multiple colorful byproducts is often a sign of diazonium salt decomposition and unwanted side reactions.
-
Phenol Formation: If the diazonium salt reacts with water in the solution, it can produce phenol as a significant byproduct. This is more likely if the temperature rises or if the solution is not sufficiently acidic.
-
Coupling Reactions: Diazonium salts can couple with other aromatic compounds present in the mixture (including the starting amine) to form colored azo compounds. This is minimized by maintaining a low temperature and ensuring the amine is fully converted to the diazonium salt before proceeding.
Method 4: Ammoxidation of Toluene
This is the primary industrial method for benzonitrile production, involving the gas-phase reaction of toluene, ammonia, and air over a solid catalyst at high temperatures.
Q1: What are the key factors affecting catalyst performance in toluene ammoxidation?
A1: Catalyst composition and structure are paramount for this reaction.
-
Catalyst Type: Mixed transition metal oxides are typically used. Vanadium-phosphorus oxides (VPO) and V₂O₅-Cr₂O₃ are common catalytic systems.[15][16] The addition of phosphorus to VPO catalysts can enhance the activity of the lattice oxygen, which is crucial for the reaction.[15]
-
Catalyst Support: Using a support like silica gel can improve the performance of VPO catalysts.[15] Novel catalysts using transition metal oxide clusters fabricated within the pores of zeolites have shown very high selectivity (up to 99%) by suppressing combustion side reactions.[17]
-
Reaction Temperature: This is a high-temperature process, typically running at 440°C or higher.[15] The optimal temperature must be carefully controlled to maximize nitrile formation while minimizing complete oxidation to CO₂.[17]
Q2: How can I improve selectivity towards benzonitrile and minimize combustion?
A2: Minimizing the complete combustion of toluene to CO₂ and N₂ is the main challenge.
-
Control Reactant Concentrations: Industrially, low toluene concentrations (0.5–2%) are used to avoid creating explosive mixtures and to limit combustion.[17]
-
Optimize Catalyst: As mentioned, the choice of catalyst is critical. Catalysts with a spinel structure, such as those containing Mn and Co, have demonstrated high conversion and mineralization rates.[18] The confinement of the reaction within zeolite pores can physically hinder the combustion reactions.[17]
-
Space Velocity: The flow rate of the reactant gases over the catalyst (space velocity) must be optimized. One study found that a Mn₂Co₃/Cordierite catalyst gave 100% toluene conversion at a space velocity of 12,000 h⁻¹.[18]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid
This protocol is based on a high-yield, environmentally friendly method.[7][11]
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
Ionic Liquid [HSO₃-b-Py]·HSO₄
-
Paraxylene
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To the reaction vessel, add benzaldehyde and (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ in a 1:1.5 molar ratio.
-
Add paraxylene and the ionic liquid [HSO₃-b-Py]·HSO₄ in a 2:1 volume ratio.
-
Stir the mixture vigorously and heat to 120°C.
-
Maintain the reaction at 120°C for 2 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases (an organic phase and the ionic liquid phase).
-
Separate the upper organic phase, which contains the benzonitrile product dissolved in paraxylene.
-
The product can be isolated from the solvent by distillation. The ionic liquid phase can be recovered and recycled for subsequent reactions.[7]
Protocol 2: Dehydration of Benzamide using Microwave Irradiation
This protocol describes a rapid and high-yield synthesis of benzonitrile.[2][3]
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Microwave reactor vessel
Procedure:
-
Place benzamide and P₂O₅ in the microwave reactor vessel. Ensure the reagents are thoroughly mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 1 to 2.5 minutes. (Note: Power and time settings should be optimized for the specific instrument being used).
-
After irradiation, allow the vessel to cool to room temperature.
-
Extract the product from the reaction mixture using a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude benzonitrile.
-
Purify the product by distillation if necessary.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various benzonitrile synthesis methods.
Table 1: Synthesis from Benzaldehyde
| Catalyst/System | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Ionic Liquid | Benzaldehyde, (NH₂OH)₂·IL | 120 | 2 | 100 | [7][11] |
| Fe₃O₄-CTAB NPs | Benzaldehyde, NH₂OH·HCl | 80-90 | 1 | 97 | [6][7] |
| Anhydrous FeSO₄ | Aromatic Aldehydes, NH₂OH·HCl | Reflux | ~3.2 | 92 | [12] |
| Phase Transfer Catalyst | Benzaldehyde, NH₂OH·HCl | 135 | 4.5 | 92.8 |[6] |
Table 2: Dehydration of Benzamide
| Dehydrating Agent | Conditions | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|
| P₂O₅ | Microwave Irradiation | 1-2.5 min | 90 | [2][3] |
| Thionyl Chloride | Dichloroethane solvent | 5 h | 75.8 (for a derivative) | [2] |
| Sulfamic Acid | Neat, direct heating | 1.5-2 h | 80 (for a derivative) |[1] |
Table 3: Ammoxidation of Toluene
| Catalyst | Temperature (°C) | Toluene Conv. (%) | Benzonitrile Sel. (%) | Reference(s) |
|---|---|---|---|---|
| VPO/Silica-gel (P/V=1-2) | 440 | 97 | 94 | [15] |
| Metal Oxides in β-zeolite | 430 (703 K) | - | up to 99 | [17] |
| Mn₂Co₃/Cordierite (with O₃) | 100 | 100 | - |[18] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for addressing low reaction yields.
Logical Relationships in Sandmeyer Reaction Troubleshooting
Caption: Troubleshooting logic for the Sandmeyer synthesis of benzonitrile.
Experimental Workflow for One-Pot Synthesis from Benzaldehyde
Caption: Workflow for the one-pot synthesis of benzonitrile from benzaldehyde.
References
- 1. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 4. benchchem.com [benchchem.com]
- 5. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace at KOASAS: (The) gas phase ammoxidation of toluene to benzonitrile on $V_2O_5-Cr_2O_3$ catalyst [koasas.kaist.ac.kr]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Synergistic oxidation of toluene through bimetal/cordierite monolithic catalysts with ozone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in etherification of fluorophenols
Welcome to the technical support center for the etherification of fluorophenols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during these sensitive reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates and other undesired outcomes during the etherification of fluorophenols.
Q1: I am observing very low conversion of my fluorophenol starting material. What are the potential causes?
Low conversion in fluorophenol etherification, typically via the Williamson ether synthesis, can stem from several factors. The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic proton, facilitating deprotonation, but it can also decrease the nucleophilicity of the resulting phenoxide, slowing down the desired S(_N)2 reaction.[1]
Troubleshooting Steps:
-
Poor Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine atoms can reduce the nucleophilic character of the phenoxide oxygen.[1] To counteract this, you might need to use higher reaction temperatures or longer reaction times.
-
Steric Hindrance: Steric bulk on either the fluorophenol or the alkylating agent can significantly hinder the S(_N)2 reaction. If possible, choose a less sterically hindered alkylating agent.[3]
-
Choice of Alkylating Agent: The reaction works best with primary alkyl halides.[4] Secondary and tertiary alkyl halides are more prone to E2 elimination, a major side reaction that competes with the desired ether formation.[3][5]
-
Leaving Group: A good leaving group on the alkylating agent is essential. Iodides are generally better leaving groups than bromides, which are better than chlorides.
Q2: My reaction is producing significant amounts of an elimination byproduct. How can I minimize this?
The formation of an alkene via an E2 elimination pathway is a common side reaction, especially when using secondary or tertiary alkyl halides.[3] The phenoxide acts as a base, abstracting a proton from the alkyl halide.
Strategies to Minimize Elimination:
-
Alkyl Halide Choice: Whenever possible, use a primary alkyl halide.[4]
-
Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[3]
-
Base Selection: Use a moderately strong, non-hindered base like potassium carbonate (K₂CO₃) rather than a very strong or bulky base.[3]
Q3: What are the optimal reaction conditions (solvent, base, temperature) for the etherification of fluorophenols?
Optimal conditions can vary depending on the specific fluorophenol and alkylating agent. However, a good starting point for the Williamson ether synthesis of fluorophenols is:
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile, THF) | These solvents solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3][4] |
| Base | Moderately strong (e.g., K₂CO₃, Cs₂CO₃) | Sufficiently basic to deprotonate the fluorophenol without being overly harsh, which could promote side reactions.[3][6] |
| Temperature | 50-100 °C | Provides enough energy to overcome the activation barrier without excessively favoring elimination side reactions.[3] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents potential oxidation of the phenoxide and degradation of reagents.[1] |
Q4: Can the position of the fluorine atom on the phenol ring affect the reaction?
Yes, the position of the fluorine atom influences the acidity of the phenol and the nucleophilicity of the corresponding phenoxide. An ortho-fluoro substituent can exhibit hydrogen bonding, which may affect the phenol's reactivity.[7] Generally, the strong electron-withdrawing inductive effect of fluorine is most pronounced at the ortho position, which can increase acidity.[7]
Q5: Are there alternative methods to the Williamson ether synthesis for challenging fluorophenols?
For sterically hindered or electronically deactivated fluorophenols where the Williamson ether synthesis gives low yields, alternative methods can be employed:
-
Palladium-Catalyzed Etherification: This method can be effective for the synthesis of aryl allyl ethers.[6]
-
Copper-Catalyzed Ullmann Condensation: This is particularly useful for the synthesis of bis-aryl ethers, which cannot be made via the Williamson synthesis.[8]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Fluorophenol
This protocol describes a general method for the etherification of a fluorophenol with a primary alkyl halide.
Materials:
-
Fluorophenol (1.0 eq)
-
Primary alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the fluorophenol (1.0 eq) and finely ground potassium carbonate (2.0 - 3.0 eq).[1]
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (a concentration of 0.5 M with respect to the fluorophenol is a good starting point).[1]
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the potassium phenoxide.[9]
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 60-80 °C.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting fluorophenol is consumed (typically 4-12 hours).[1][9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.[3]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Phenol ether - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The following information is structured to address potential issues through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride. The process requires a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzylic carbon of the 4-chlorobenzyl chloride.
Q2: Which base is optimal for the deprotonation of 2-fluoro-6-hydroxybenzonitrile in this synthesis?
A2: For aryl ethers, moderately strong bases are typically effective. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For higher reactivity, stronger bases like sodium hydride (NaH) can be used, although this may increase the risk of side reactions.[1]
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are ideal as they can solvate the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion.[2] Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetone.[3]
Q4: What are the primary side reactions to be aware of during the synthesis?
A4: The main competing reactions in a Williamson ether synthesis are C-alkylation and elimination (E2) of the alkyl halide.[4] C-alkylation occurs when the phenoxide ion attacks the benzyl chloride via a ring carbon instead of the oxygen. The use of polar aprotic solvents generally favors the desired O-alkylation.[2] Elimination is more probable with secondary or tertiary alkyl halides, but less of a concern with a primary benzylic halide like 4-chlorobenzyl chloride.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A spot of the reaction mixture is compared against the spots of the starting materials (2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride). The reaction is considered complete upon the disappearance of the limiting starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Deprotonation: The base may be too weak or not sufficiently dried. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Starting materials or solvent may contain impurities (e.g., water). | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure the base is anhydrous. 2. Gradually increase the reaction temperature, for example, from 60°C to 80°C.[3] 3. Use freshly purified starting materials and anhydrous solvents. |
| Low Yield of the Desired Product | 1. Side Reactions: C-alkylation or other side reactions may be occurring.[2] 2. Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over extended reaction times. 3. Inefficient Work-up: Product may be lost during the extraction or purification steps. | 1. Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used to favor O-alkylation.[2] 2. Monitor the reaction closely by TLC to determine the optimal reaction time. 3. Ensure proper pH adjustment during work-up and use an adequate volume of extraction solvent. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction: Starting materials are still present. 2. Formation of By-products: C-alkylation or other side products have formed. 3. Decomposition: The product or starting materials may be degrading under the reaction conditions. | 1. Increase the reaction time or temperature, or consider a stronger base. 2. Optimize reaction conditions (solvent, temperature) to minimize side reactions. Purify the crude product using column chromatography. 3. Lower the reaction temperature and monitor for product degradation over time. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and By-products: The desired product and impurities may have similar Rf values on TLC. 2. Oily Product: The product may not crystallize due to impurities. | 1. Use a different solvent system for column chromatography to improve separation. 2. Attempt purification by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the O-alkylation of 2-fluoro-6-hydroxybenzonitrile.
Materials:
-
2-fluoro-6-hydroxybenzonitrile
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and stir.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 2-Fluoro-6-hydroxybenzonitrile | C₇H₄FNO | 137.11 | Starting Material (Nucleophile Precursor) |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Starting Material (Electrophile) |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |
| This compound | C₁₄H₉ClFNO | 261.68 | Product |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Rationale | Expected Yield |
| Base | K₂CO₃ (1.5 eq) | Mild, effective, and minimizes side reactions. | 75-85% |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors SN2 and O-alkylation.[2] | |
| Temperature | 70°C | Provides sufficient energy for the reaction without significant decomposition. | |
| Reaction Time | 12 hours | Typical duration for completion, should be monitored by TLC. | |
| Purification | Column Chromatography | Effective for removing starting materials and by-products. |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
Signaling Pathway of the Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis of the target molecule.
References
Preventing dehalogenation in reactions with chlorobenzyl compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation in reactions involving chlorobenzyl compounds.
Troubleshooting Guide
Issue: Significant Dehalogenation Observed in Palladium-Catalyzed Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with a chlorobenzyl compound is primarily yielding the dehalogenated arene instead of the desired diarylmethane. What are the likely causes and how can I fix this?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate that should react with your coupling partner is instead intercepted by a hydride source. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Base: Strong, non-coordinating bases can promote dehalogenation. Sodium and potassium hydroxide, for instance, have been shown to result in poor yields of the desired product with significant dehalogenation of benzyl chloride.[1] Consider switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Ligand Choice is Crucial: The ligand on your palladium catalyst significantly influences the relative rates of reductive elimination (product formation) and dehalogenation. Bulky, electron-rich phosphine ligands such as SPhos are known to accelerate reductive elimination, which can outcompete the dehalogenation pathway.[2]
-
Solvent Effects: Solvents can act as hydride donors. Protic solvents like alcohols and even residual water can be a source of hydrides. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Aprotic solvents like THF or cyclopentyl methyl ether (CPME) are often good choices.[2][3] In some cases, a higher boiling point solvent like CPME can be beneficial, especially if the desired coupling is sluggish.[2]
-
Lower the Temperature: Higher reaction temperatures can accelerate the rate of dehalogenation. If your desired reaction has a reasonable rate at a lower temperature, reducing the heat can significantly minimize the formation of the dehalogenated byproduct.
Q2: I'm observing dehalogenation in my Sonogashira/Heck/other cross-coupling reaction. Are the troubleshooting steps similar to the Suzuki-Miyaura coupling?
A2: Yes, the underlying principles for preventing dehalogenation are similar across various palladium-catalyzed cross-coupling reactions. However, there are some nuances for specific reaction types:
-
For Sonogashira Coupling: Ensure your copper(I) co-catalyst is of high quality and added under inert conditions. A well-functioning copper co-catalyst facilitates the desired coupling pathway, minimizing side reactions.
-
For Heck Coupling: Heck reactions often require elevated temperatures, which can favor dehalogenation. Consider using microwave irradiation to achieve the necessary activation energy at a lower bulk temperature and for a shorter duration.
-
General Considerations: Across all cross-coupling reactions, minimizing the reaction time by using a more active catalyst system (e.g., by changing the ligand) can be beneficial. The longer the reaction time, the more opportunity for side reactions like dehalogenation to occur.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with chlorobenzyl compounds?
A1: Dehalogenation is an undesired side reaction where the chlorine atom of the chlorobenzyl compound is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct (e.g., toluene from benzyl chloride). This reduces the yield of your desired product and complicates purification. This can occur through various mechanisms, including reductive cleavage of the carbon-chlorine bond, often facilitated by a catalyst and a hydride source.
Q2: What are the common hydride sources that cause dehalogenation?
A2: Hydride sources in a reaction mixture can be varied and sometimes non-obvious. Common sources include:
-
Solvents: Alcohols, and in some cases, even solvents like DMF can act as hydride donors.
-
Bases: Amine bases and hydroxides can be sources of hydrides.
-
Reagents: Formate salts (e.g., sodium formate) are effective hydrogen donors and can lead to dehalogenation.[4] Boron reagents used in Suzuki couplings can also contain impurities that act as hydride sources.
-
Water: Trace amounts of water in the reaction can also contribute to hydrodehalogenation.
Q3: Can the electronic properties of the substituents on the chlorobenzyl compound influence the rate of dehalogenation?
A3: Yes, the electronic properties of the substituents on the aromatic ring can have a significant impact. Electron-donating groups can increase the electron density at the benzylic carbon, which can in some cases make the C-Cl bond more susceptible to certain dehalogenation pathways. Conversely, electron-withdrawing groups can influence the stability of intermediates in both the desired reaction and the dehalogenation pathway.
Q4: Are there any non-palladium-based methods that are prone to dehalogenation of chlorobenzyl compounds?
A4: Yes. For example, reactions involving strong reducing agents like lithium aluminum hydride or sodium borohydride can reduce the C-Cl bond.[5] Also, certain iron-catalyzed cross-coupling reactions have been developed that can couple benzyl halides with disulfides without significant dehalogenation, suggesting that the choice of metal catalyst is critical.
Quantitative Data on Dehalogenation
The following tables provide a summary of reaction conditions and yields, highlighting the impact of different parameters on the extent of dehalogenation.
Table 1: Influence of Base on Suzuki-Miyaura Coupling of Benzyl Chloride
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Diaryl-methane (%) | Yield of Toluene (dehalogenated) (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | High (not specified) | Low (not specified) |
| 2 | KAPs(Ph-PPh₃)-Pd (0.26) | - | K₃PO₄·3H₂O | H₂O/Toluene | 80 | 0.08 | 99 | Not reported |
| 3 | KAPs(Ph-PPh₃)-Pd (0.26) | - | NaOH | H₂O/Toluene | 80 | 0.08 | Poor | Significant |
| 4 | KAPs(Ph-PPh₃)-Pd (0.26) | - | KOH | H₂O/Toluene | 80 | 0.08 | Poor | Significant |
Data adapted from multiple sources.[1][6]
Table 2: Dehalogenation of Substituted Benzyl Chlorides with H₃PO₃/I₂
| Entry | Substrate | Time (h) | Yield of Dehalogenated Product (%) |
| 1 | Benzyl chloride | 36 | 85 |
| 2 | 4-Methylbenzyl chloride | 36 | 92 |
| 3 | 4-Fluorobenzyl chloride | 36 | 81 |
| 4 | 4-Chlorobenzyl chloride | 36 | 78 |
| 5 | 4-Bromobenzyl chloride | 36 | 75 |
Reaction conditions: Substrate (0.6 mmol), H₃PO₃ (2.0 equiv.), I₂ (10 mol%), Benzene, 100 °C. Data from Xiao, J., et al. (2019).[2][5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Benzyl Chloride with Minimized Dehalogenation
This protocol is adapted from a method utilizing potassium aryltrifluoroborates as the coupling partner.[2]
Materials:
-
Benzyl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.01 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/H₂O (10:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried sealed tube, add benzyl chloride, potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with Benzyl Chloride
This is a general protocol for the synthesis of benzyl ethers, a common nucleophilic substitution reaction. To minimize dehalogenation, it is crucial to use a non-reducing base and an aprotic solvent.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH) (1.1 equiv)
-
Anhydrous THF
-
Benzyl chloride (1.05 equiv)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add benzyl chloride via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.
Caption: Simplified mechanism of palladium-catalyzed hydrodehalogenation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthetic 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthetic 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The purity of this intermediate is critical in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details experimental protocols, presents a comparative analysis of analytical methods, and includes visualizations to support methodological understanding.
Introduction to Purity Analysis
The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can result in various process-related impurities. These may include unreacted starting materials such as 2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride, as well as by-products like bis(4-chlorobenzyl) ether. Therefore, a robust analytical method is essential to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1][2] This guide also explores Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) as alternative or complementary methods.
Comparison of Analytical Methods
The selection of an analytical method for purity assessment is contingent on factors such as the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and practical considerations like analysis time and cost. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and CE for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Intrinsic quantitative method where signal intensity is directly proportional to the number of nuclei. | Separation of charged or neutral molecules in an electrolyte-filled capillary under the influence of an electric field. |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% | Dependent on method, can be quantitative. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% | ~0.5 µg/mL |
| Precision (%RSD) | ≤ 2.0%[3] | ≤ 5.0% | ≤ 1.0%[2] | ≤ 5.0% |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | 95.0% - 105.0% | 98.0% - 102.0%[2] | 95.0% - 105.0% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Primary Advantages | Robust, versatile, well-established for routine QC, suitable for non-volatile and thermally labile compounds.[1][2] | High sensitivity and selectivity, provides structural information for impurity identification.[4] | Primary analytical method, does not require a reference standard of the analyte, provides structural information.[5][6] | High separation efficiency, low sample and reagent consumption, suitable for charged and neutral molecules.[7][8] |
| Primary Limitations | Requires reference standards for quantification, potential for co-elution of impurities. | Requires analyte to be volatile and thermally stable, or require derivatization. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | Lower concentration sensitivity compared to HPLC and GC-MS, reproducibility can be challenging. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed Reversed-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 15 90 20 90 21 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and dissolve in 25 mL of diluent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Process the chromatograms to determine the peak areas for the main component and any impurities. The purity is typically calculated based on the area percentage.
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H qNMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
¹⁹F qNMR Parameters:
-
Pulse Program: A standard 90° pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): Similar to ¹H qNMR.
-
Number of Scans: Sufficient for good signal-to-noise.
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Quantification: The purity is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of nuclei, molecular weights, and masses of both the analyte and the internal standard.[9]
Capillary Electrophoresis (CE) - Micellar Electrokinetic Chromatography (MEKC)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Principle: In MEKC, neutral molecules are separated based on their partitioning between the aqueous buffer and the hydrophobic core of the micelles.[1][8][10]
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Methods.
Conclusion
The purity assessment of this compound is crucial for ensuring the quality of subsequent pharmaceutical manufacturing steps. While HPLC remains the primary method for routine quality control due to its robustness and versatility, alternative techniques offer distinct advantages. GC-MS provides excellent sensitivity and structural information for impurity identification, making it a powerful tool for method development and troubleshooting. qNMR serves as an invaluable primary method for absolute purity determination without the need for a specific reference standard. Capillary Electrophoresis, particularly MEKC, offers a high-efficiency separation alternative with low solvent consumption. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of expected impurities, and the desired level of analytical detail.
References
- 1. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. journals.uc.edu [journals.uc.edu]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 8. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and Its Analogues
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and its structurally related analogues. While direct experimental data for the target compound is not publicly available, this guide constructs a detailed predictive analysis based on the known spectral characteristics of its precursors and relevant analogues. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Introduction
This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Its structure combines the features of a fluorinated benzonitrile core with a 4-chlorobenzyl ether moiety. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such compounds. This guide presents a compilation of available spectroscopic data for key analogues and precursors to infer the expected spectral properties of the title compound.
Predicted Spectroscopic Data for this compound
Based on the analysis of its constituent parts and analogues, the following spectral characteristics are anticipated for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzonitrile and the 4-chlorobenzyl rings. A characteristic singlet for the benzylic methylene protons (-O-CH₂-) is anticipated around 5.0-5.5 ppm. The aromatic protons will exhibit complex splitting patterns influenced by fluorine and chlorine substitution.
-
¹³C NMR: The spectrum will display distinct signals for all carbon atoms. Key signals would include the nitrile carbon (-C≡N) around 115-120 ppm, the benzylic carbon (-O-CH₂) around 70 ppm, and various aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, cyano, and chloro groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a sharp, strong absorption band for the nitrile group (-C≡N) stretch around 2230-2240 cm⁻¹. Other significant absorptions would include C-O-C stretching vibrations for the ether linkage, C-H stretching of the aromatic and benzylic groups, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.
Comparative Spectroscopic Data of Analogues
To support the predicted data, the following tables summarize the available experimental spectroscopic data for key precursors and analogues of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Chlorobenzyl bromide | 7.39 (d, 2H), 7.32 (d, 2H), 4.49 (s, 2H) | 137.4, 133.5, 130.6, 129.0, 32.7 |
| 2-Fluoro-6-hydroxybenzonitrile | 11.7 (s, 1H, OH), 7.55 (q, 1H, aryl H), 6.85 (m, 2H, aryl H)[1][2] | Not Available |
| Benzonitrile | 7.6-7.4 (m, 5H) | 132.8, 132.0, 129.1, 118.8, 112.4[3][4] |
| 4-Fluorobenzonitrile | 7.68 (dd, 2H), 7.19 (dd, 2H)[5] | Not Available |
Table 2: IR and Mass Spectrometry Data of Analogues
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-Chlorobenzyl bromide | C-H (aromatic), C-C (aromatic), C-Br, C-Cl | M⁺ at 204/206[6][7][8] |
| 2-Fluoro-6-methoxybenzonitrile | C≡N, C-O, C-F | M⁺ at 151[9] |
| 2-Fluorobenzonitrile | C≡N at ~2230, C-F | Not Available |
| 4-Chlorobenzonitrile | C≡N, C-Cl | M⁺ at 137/139[10] |
| Benzonitrile | C≡N at ~2229 | M⁺ at 103 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay and a larger number of scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[1]
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[6][7][11]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.[12]
Visualizing the Synthesis
The logical synthesis of this compound involves the Williamson ether synthesis, starting from 2-Fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl bromide. This synthetic relationship is illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound based on the analysis of its analogues. The presented data and experimental protocols offer a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds. The predictive nature of this analysis underscores the importance of publishing experimental data to enrich the collective knowledge base of the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to Substituted Benzonitriles as In Vitro Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted benzonitriles that have demonstrated in vitro activity as inhibitors of tubulin polymerization, a critical target in anticancer drug discovery. The following sections present quantitative data on their inhibitory performance, detailed experimental protocols for the cited assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Performance of Substituted Benzonitriles
The efficacy of various substituted benzonitriles as inhibitors of tubulin polymerization has been evaluated in several in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) for Antiproliferative Activity | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| N-substituted benzimidazole acrylonitriles | Compound 30 (N-isobutyl, N,N-dimethylamino substituted) | HeLa, HCT 116, etc. | 0.2 - 0.6 | Not explicitly stated for individual compounds, but mechanism confirmed | [1] |
| N-substituted benzimidazole acrylonitriles | Compound 41 (cyano, N-isobutyl, N,N-dimethylamino substituted) | HeLa, HCT 116, etc. | 0.2 - 0.6 | Not explicitly stated for individual compounds, but mechanism confirmed | [1] |
| Benzimidazole Carboxamides | Compound 7n | SK-Mel-28 | 2.55 | 5.05 ± 0.13 | [2] |
| Benzimidazole Carboxamides | Compound 7u | SK-Mel-28 | 2.89 | Not explicitly stated, but mechanism suggested | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the comparison of substituted benzonitriles as tubulin polymerization inhibitors.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay determines the cytotoxic potential of the compounds against various cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HCT 116, SK-Mel-28) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A control group with DMSO-treated cells is also included. The plates are then incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of the compounds to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin protein (typically from bovine brain), a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP), and the test compound at various concentrations. A control reaction without the test compound and a positive control with a known tubulin inhibitor (e.g., colchicine) are also prepared.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (or fluorescence, depending on the assay setup) over time using a spectrophotometer or fluorometer. The absorbance is typically measured at 340 nm.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance-versus-time curve. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from a dose-response curve.
Visualizations
Signaling Pathway of Tubulin Polymerization and its Inhibition
Caption: Inhibition of tubulin polymerization by substituted benzonitriles.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating substituted benzonitriles as tubulin inhibitors.
References
- 1. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Benzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated benzonitrile derivatives, highlighting their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. By presenting quantitative experimental data, detailed methodologies, and visualizing key signaling pathways, this document serves as a critical resource for the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on the anticancer properties of fluorinated benzonitrile derivatives, with many exhibiting potent activity as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][2]
The position and nature of fluorine substitution on the benzonitrile scaffold, as well as other appended moieties, play a crucial role in determining the cytotoxic potency. Generally, the presence of fluorine can enhance metabolic stability and binding affinity to the target protein.[3]
Comparative Anticancer Potency of Fluorinated Derivatives
The following tables summarize the in vitro cytotoxicity of various fluorinated and non-fluorinated benzonitrile and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a direct comparison of their potencies.
Table 1: Cytotoxicity of Benzonitrile and Related Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 6l | Hexahydroquinoline-3-carbonitrile | Caco-2 | 9.66 µM (IC50) | [4][5] |
| 6o | Hexahydroquinoline-3-carbonitrile | HT-29 | 9.39 µM (IC50) | [4][5] |
| 6o | Hexahydroquinoline-3-carbonitrile | HCT-116 | 13.54 µM (IC50) | [4][5] |
| 6i | Hexahydroquinoline-3-carbonitrile | Ishikawa | 7.2 µM (GI50) | [4][5] |
| 3a | Tetrahydrothieno[2,3-c]pyridine | K562 | 0.75 µM (IC50) | [2] |
| 3b | Tetrahydrothieno[2,3-c]pyridine | K562 | 0.70 µM (IC50) | [2] |
| 2 | Cyanobenzofuran | HePG2 | 16.08 µM (IC50) | [1][6] |
| 8 | Cyanobenzofuran | HePG2 | 23.67 µM (IC50) | [1][6] |
| 2 | Cyanobenzofuran | HCT-116 | 8.81 µM (IC50) | [1][6] |
| 8 | Cyanobenzofuran | HCT-116 | 13.85 µM (IC50) | [1][6] |
| 2 | Cyanobenzofuran | MCF-7 | 8.36 µM (IC50) | [1][6] |
| 8 | Cyanobenzofuran | MCF-7 | 17.28 µM (IC50) | [1][6] |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [7] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | [7] |
| 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [7] |
| 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | [7] |
Table 2: Inhibition of Tubulin Polymerization by Benzonitrile and Related Derivatives
| Compound | Target | Activity (IC50) | Reference |
| 3a | Tubulin Polymerization | 31% inhibition of [3H]colchicine binding | [2] |
| 3b | Tubulin Polymerization | 29% inhibition of [3H]colchicine binding | [2] |
| CA-4 | Tubulin Polymerization | 98% inhibition of [3H]colchicine binding | [2] |
| KGP03 | Tubulin Polymerization | < 5 µM | [8] |
| KGP18 | Tubulin Polymerization | < 5 µM | [8] |
Antimicrobial Activity
Fluorinated benzonitrile and related heterocyclic derivatives have also demonstrated promising antimicrobial properties. The introduction of fluorine can significantly influence the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy.
Table 3: Antimicrobial Activity of Fluorinated Heterocyclic Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Fluoroquinolones | Escherichia coli | Varied based on C-7 and C-8 substituents | [9] |
| Sulfonamides | Actinobacillus pleuropneumoniae | Correlated with degree of ionization | [10] |
| Imidazolium Compounds | Staphylococcus aureus | Varied based on structure | [11] |
| Imidazolium Compounds | Pseudomonas aeruginosa | Varied based on structure | [11] |
| 5β-cholanyl-24-benzylamine | Gram-positive bacteria | Correlated with hydrophobicity | [12] |
Signaling Pathways and Mechanism of Action
The primary mechanism of anticancer action for many fluorinated benzonitrile derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of intracellular events, culminating in apoptotic cell death.
Caption: Apoptosis induction by fluorinated benzonitrile derivatives.
As depicted, the inhibition of tubulin polymerization leads to mitotic arrest. This, in turn, can trigger the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[13] These events lead to the release of cytochrome c from the mitochondria, which activates the caspase cascade (caspase-9 and -3), ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and programmed cell death.[13] Some derivatives may also exert their effects through the activation of p38 MAPK or by inhibiting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[1][6][13]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO vehicle)
-
384-well, black, non-binding microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the fluorescent reporter dye according to the manufacturer's instructions.
-
Dispense the tubulin reaction mix into the wells of a pre-chilled 384-well plate.
-
Add the test compounds, positive control, and negative control to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for each test compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the negative control.
Cell Viability Assay (XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well, flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's protocol.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Caption: A typical workflow for SAR studies.
Conclusion
Fluorinated benzonitrile derivatives represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. The strategic incorporation of fluorine and other substituents allows for the fine-tuning of their pharmacological properties. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and optimization of new therapeutic candidates with improved efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives | Bentham Science [benthamscience.com]
- 5. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections present a head-to-head comparison of the established Williamson ether synthesis with plausible alternative routes, namely the Mitsunobu reaction and the Ullmann condensation. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate scope.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction (Proposed) | Ullmann Condensation (Proposed) |
| Starting Materials | 2-Fluoro-6-hydroxybenzonitrile, 4-Chlorobenzyl chloride | 2-Fluoro-6-hydroxybenzonitrile, 4-Chlorobenzyl alcohol | 2-Fluoro-6-hydroxybenzonitrile, 1-Chloro-4-(chloromethyl)benzene |
| Key Reagents | Potassium carbonate (K₂CO₃) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Copper(I) iodide (CuI), Ligand (e.g., Phenanthroline) |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Toluene or DMF |
| Temperature | 80°C | Room Temperature to 40°C | High temperatures (often >100°C) |
| Reaction Time | 4 hours | Typically a few hours | Can be lengthy (several hours to days) |
| Reported Yield | 95% | Potentially moderate to high, but not specifically reported for this substrate. | Generally moderate, highly dependent on substrate and catalyst. |
| Key Advantages | High yield, readily available and inexpensive reagents, straightforward procedure. | Mild reaction conditions, proceeds with inversion of configuration at a chiral center (if present). | Good for forming C-O bonds with aryl halides. |
| Key Disadvantages | Requires a relatively high temperature. | Stoichiometric amounts of phosphine and azodicarboxylate are required, generating byproducts that can complicate purification. | Often requires high temperatures, stoichiometric or high-loading of copper catalyst, and can have a limited substrate scope. |
Synthetic Pathways Overview
The primary synthetic strategies for this compound involve the formation of an ether linkage between the hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile and a 4-chlorobenzyl moiety.
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This is the most commonly employed and well-documented method for the synthesis of the target compound.
Reaction Scheme:
Caption: Williamson ether synthesis of the target molecule.
Procedure:
A mixture of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent), 4-chlorobenzyl chloride (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is heated to 80°C. The reaction is stirred at this temperature for 4 hours. After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the desired product.
Quantitative Data:
-
Yield: 95%
Route 2: Mitsunobu Reaction (Proposed)
The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis, typically proceeding at room temperature.[1]
Reaction Scheme:
Caption: Proposed Mitsunobu reaction for the target molecule.
General Procedure:
To a solution of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent) and 4-chlorobenzyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, triphenylphosphine (1.5 equivalents) is added. Diethyl azodicarboxylate (DEAD) (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.
Note: While a powerful and versatile reaction, the Mitsunobu reaction's major drawback is the formation of stoichiometric byproducts which can complicate purification, especially on a large scale.
Route 3: Ullmann Condensation (Proposed)
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl ethers.[2][3]
Reaction Scheme:
Caption: Proposed Ullmann condensation for the target molecule.
General Procedure:
A mixture of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent), 1-chloro-4-(chloromethyl)benzene (1.2 equivalents), a copper(I) catalyst such as copper(I) iodide (0.1-1.0 equivalent), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent like toluene or DMF is heated at elevated temperatures (typically >100°C) for an extended period. After completion, the reaction mixture is cooled, filtered to remove the copper salts, and the solvent is evaporated. The residue is then purified by chromatography.
Note: The Ullmann condensation often requires harsh reaction conditions and the efficiency can be highly dependent on the specific substrates, catalyst, and ligand used.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and practical route, offering a high yield with a straightforward procedure and readily available reagents. While the Mitsunobu reaction provides a milder alternative, the challenges associated with byproduct removal may limit its applicability for large-scale synthesis. The Ullmann condensation , although a viable method for aryl ether formation, generally requires more stringent conditions and optimization to achieve comparable yields to the Williamson synthesis for this specific transformation. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity.
References
Comparative Analysis of Benzonitrile Isomers in Biological Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzonitrile and its positional isomers, focusing on their interactions within biological systems. Understanding the distinct metabolic fates, toxicological profiles, and potential therapeutic activities of these isomers is crucial for their application in drug discovery and development. While direct comparative data for all benzonitrile isomers is an emerging area of research, this document synthesizes available experimental findings and provides a framework for their evaluation.
Introduction to Benzonitrile and its Isomers
Benzonitrile, a simple aromatic organic compound, consists of a benzene ring substituted with a nitrile group. Its isomers, such as the hydroxybenzonitriles (cyanophenols) and tolunitriles (methylbenzonitriles), share the same molecular formula but differ in the position of their functional groups on the benzene ring. This seemingly minor structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities. The importance of isomerism is well-established in pharmacology, where different isomers of a drug can exhibit varied efficacy and toxicity.[1]
Comparative Metabolism of Benzonitrile Isomers
The metabolism of benzonitrile and its isomers is a key determinant of their biological effects. In mammalian systems, metabolism primarily occurs in the liver, mediated by cytochrome P450 enzymes.[1][2][3][4][5][6]
Key Metabolic Pathways:
-
Hydroxylation: Benzonitrile is primarily metabolized through microsomal hydroxylation to form hydroxybenzonitrile isomers. Studies in rats and with rabbit liver microsomes have shown that 4-hydroxybenzonitrile is the major metabolite, with smaller quantities of 2- and 3-hydroxybenzonitrile also being formed.[2]
-
Nitrile Group Metabolism: In some biological systems, particularly microbial, the nitrile group can be metabolized via nitrile hydratase and amidase enzymes to the corresponding amide and then to a carboxylic acid.[7] However, in rat liver subcellular fractions, direct metabolism of the nitrile moiety of benzonitrile itself is not the primary pathway.[8]
Isomer-Specific Metabolism:
Studies using rat liver subcellular fractions have revealed significant differences in the metabolism of hydroxybenzonitrile and tolunitrile isomers[8]:
-
Hydroxybenzonitriles: 4-cyanophenol (4-hydroxybenzonitrile) undergoes further oxidative metabolism. In contrast, 2-cyanophenol (2-hydroxybenzonitrile) was found to be resistant to metabolism in this in vitro system.[8]
-
Tolunitriles: o-Tolunitrile (2-methylbenzonitrile) is metabolized to o-cyanobenzyl alcohol, which then chemically rearranges to phthalide. This indicates that the position of the methyl group directly influences the metabolic pathway.[8]
The differential metabolism of these isomers is critical as the resulting metabolites can have distinct biological activities and toxicities.
Metabolic Pathways of Benzonitrile and its Hydroxy Isomers
Caption: Metabolism of benzonitrile to its hydroxy isomers.
Comparative Toxicity of Benzonitrile Isomers
The toxicity of benzonitrile and its isomers can vary significantly depending on the nature and position of the substituent on the benzene ring. While comprehensive comparative toxicity data for all simple benzonitrile isomers is limited, studies on related substituted aromatic compounds demonstrate this principle. For instance, a comparative study on dinitrotoluene isomers showed that the 3,5-DNT isomer was the most toxic.[9] Similarly, a study on ethyltoluene isomers found 2-ethyltoluene to be the most potent isomer based on mortality and histopathology.[10][11]
Acute Toxicity Data for Benzonitrile and Substituted Derivatives:
| Compound | CAS Number | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit/Rat, mg/kg) | Inhalation LC50 (Rat, mg/L/4h) | Reference |
| Benzonitrile | 100-47-0 | 690 - 1500 | 1200 - 2000 | >8 | [2] |
| 2,6-Dichloro-4-hydroxybenzonitrile | 3336-19-4 | 1420 (mouse, LDLo) | Not Available | Not Available | [12] |
| 3,5-Diethyl-4-hydroxybenzonitrile | 4910-03-6 | Not Available | Not Available | Not Available | [13] |
Note: LDLo (Lowest published lethal dose) and LD50 data for substituted derivatives are provided for illustrative purposes of how substitutions affect toxicity.
Enzyme Inhibition and Effects on Signaling Pathways
Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The position of functional groups on the benzonitrile scaffold is critical for potent and selective enzyme inhibition.
Comparative Enzyme Inhibition Data (Illustrative):
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (related to 2-hydroxybenzonitrile) | COX-2 | 5.84 | [14] |
| Celecoxib (Reference Inhibitor) | COX-2 | 0.04 | [14] |
| Diclofenac (Reference Inhibitor) | COX-2 | 0.63 | [14] |
Effects on Signaling Pathways:
The inhibition of enzymes like COX-2 can have downstream effects on cellular signaling pathways. For example, the inhibition of prostaglandin synthesis by COX-2 inhibitors can indirectly influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[14] It is plausible that different benzonitrile isomers, by exhibiting varied inhibitory potency against specific enzymes, could differentially modulate these and other signaling pathways. The differential effects of inhibitors on signaling pathways are an active area of research.[15][16][17][18]
General Workflow for Evaluating Isomer-Specific Enzyme Inhibition
Caption: Workflow for comparing enzyme inhibition by isomers.
Experimental Protocols
In Vitro Cytotoxicity Assay (LDH Release Assay)
This protocol is adapted from standard lactate dehydrogenase (LDH) release assays and can be used to compare the cytotoxicity of benzonitrile isomers.
Objective: To determine the concentration-dependent cytotoxicity of benzonitrile isomers in a mammalian cell line (e.g., HepG2, A549).
Materials:
-
Benzonitrile isomers (2-, 3-, 4-hydroxybenzonitrile or tolunitriles) dissolved in a suitable solvent (e.g., DMSO).
-
Mammalian cell line of interest.
-
Cell culture medium and supplements.
-
96-well clear-bottom black plates.
-
LDH cytotoxicity assay kit.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each benzonitrile isomer. Remove the old medium from the cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (solvent only) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
LDH Measurement: Following incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light. Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the isomers relative to the positive control. Plot the percentage of cytotoxicity against the log of the isomer concentration to determine the IC50 value for each isomer.
In Vitro Metabolism Assay using Rat Liver Microsomes
This protocol provides a general framework for comparing the metabolic stability of benzonitrile isomers.
Objective: To determine the rate of metabolism of different benzonitrile isomers by rat liver microsomes.
Materials:
-
Benzonitrile isomers.
-
Rat liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer.
-
Acetonitrile (for reaction termination).
-
HPLC system with a suitable column and detector.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and the specific benzonitrile isomer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the disappearance of the parent isomer over time.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent isomer remaining against time. The slope of the linear portion of the curve represents the elimination rate constant. The in vitro half-life can then be calculated.
Conclusion
The biological activity of benzonitrile and its isomers is highly dependent on the position of substituents on the aromatic ring. This guide highlights the observed and potential differences in their metabolism, toxicity, and enzyme inhibitory activity. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are essential for elucidating the structure-activity relationships of this important class of compounds. Further research is needed to generate comprehensive comparative datasets to better inform the development of novel therapeutics and to accurately assess the risks associated with exposure to these chemicals.
References
- 1. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Inhalation Toxicity of Ethyltoluene Isomers in Rats and Mice [cebs.niehs.nih.gov]
- 12. RTECS NUMBER-DI3850000-Chemical Toxicity Database [drugfuture.com]
- 13. do.labnovo.com [do.labnovo.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Image-Based Profiling Can Discriminate the Effects of Inhibitors on Signaling Pathways under Differential Ligand Stimulation. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is not publicly available, this guide provides a comparative analysis of structurally related benzonitrile derivatives. By examining the crystallographic data of analogous compounds, researchers can infer potential structural features, intermolecular interactions, and packing motifs relevant to the design and development of novel therapeutic agents.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected benzonitrile derivatives, offering insights into how different substituents and molecular conformations can influence the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile | C₁₅H₁₂N₂O₂ | Monoclinic | P2₁/c | 15.476(5) | 5.9927(19) | 15.413(7) | 90 | 116.127(3) | 90 | 1283.5(8) | 4 | [1] |
| 2-amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | 77.559(16) | 88.898(17) | 83.021(17) | - | - | [2] |
Experimental Protocols
A generalized experimental protocol for obtaining single-crystal X-ray diffraction data for organic compounds like this compound derivatives is outlined below. The precise parameters would be optimized for the specific compound and instrument.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] A common method for small organic molecules is slow evaporation from a suitable solvent.
-
Purity: The compound should be of the highest possible purity.
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal. Solvents to consider for benzonitrile derivatives include acetone, ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.
-
X-ray Source: A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Software is used to determine the optimal data collection strategy to ensure complete and redundant data.
Structure Solution and Refinement
-
Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and the crystal system.
-
Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Validation: The final structure is validated using tools such as CHECKCIF to ensure its chemical and geometric reasonableness.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
References
Validating the Structure of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development. For a molecule like 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, with its multiple aromatic rings and heteroatoms, a comprehensive analytical approach is paramount. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this compound, supported by experimental data and protocols. We also briefly explore alternative and complementary analytical methods.
2D NMR Spectroscopy: A Multi-faceted Approach
Two-dimensional NMR techniques are powerful tools for elucidating the complex structures of organic molecules by revealing through-bond and through-space correlations between nuclei. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a detailed connectivity map of the molecule.
Predicted 2D NMR Correlation Data
The following tables summarize the predicted chemical shifts and key 2D NMR correlations for this compound. These predictions are based on known chemical shift ranges for similar structural motifs.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation |
| 3 | ~7.6 (dd) | ~115 | Yes |
| 4 | ~7.2 (t) | ~125 | Yes |
| 5 | ~7.5 (d) | ~132 | Yes |
| 7 | ~5.2 (s) | ~70 | Yes |
| 9, 13 | ~7.4 (d) | ~129 | Yes |
| 10, 12 | ~7.3 (d) | ~130 | Yes |
| 1 | - | ~160 (d, ¹JCF ≈ 250 Hz) | No |
| 2 | - | ~110 | No |
| 6 | - | ~162 | No |
| 8 | - | ~138 | No |
| 11 | - | ~134 | No |
| CN | - | ~117 | No |
Table 2: Predicted COSY and HMBC Correlations
| Proton(s) | COSY Correlations (with Protons) | Key HMBC Correlations (with Carbons) |
| H-3 | H-4 | C-1, C-2, C-4, C-5, CN |
| H-4 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| H-5 | H-4 | C-1, C-3, C-6 |
| H-7 | - | C-6, C-8 |
| H-9, H-13 | H-10, H-12 | C-8, C-10, C-11, C-12 |
| H-10, H-12 | H-9, H-13 | C-8, C-9, C-11, C-13 |
Logical Workflow for 2D NMR Structural Validation
The process of validating the structure of this compound using 2D NMR follows a logical progression from data acquisition to the final structural confirmation.
Comparative Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted experimental data for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, benchmarked against known data from its structural analogs. Due to the absence of published experimental data for the title compound, this document extrapolates its potential physicochemical properties, synthesis, and biological activities based on established findings for similar benzonitrile derivatives.
Physicochemical Properties
The properties of this compound are predicted based on the known characteristics of related substituted benzonitriles. These compounds are typically crystalline solids or high-boiling liquids with a characteristic almond-like scent.[1][2][3] The introduction of the fluorinated benzene ring and the chlorobenzyl ether moiety is expected to influence its solubility, melting point, and boiling point.
| Property | This compound (Predicted) | 2-Fluoro-6-(trifluoromethyl)benzonitrile (Analog A)[4] | 2-Chloro-6-fluorobenzonitrile (Analog B) |
| Molecular Formula | C₁₄H₉ClFNO | C₈H₃F₄N | C₇H₃ClFN |
| Molecular Weight | ~261.68 g/mol | 189.11 g/mol | 155.56 g/mol |
| Appearance | Colorless solid or oil | Liquid | Solid |
| Boiling Point | > 200 °C | Not Available | 104 °C at 11 mmHg |
| Melting Point | 50-80 °C | Not Available | 55-59 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | Not Available | Not Available |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow established protocols for nucleophilic aromatic substitution (SNAr) reactions on activated fluorinated benzonitriles.[5]
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Alkoxide Formation: To a separate flask containing 4-chlorobenzyl alcohol (1.1 equivalents) in the chosen solvent, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to an hour to facilitate the formation of the corresponding alkoxide.
-
Substitution Reaction: Add the solution of 2,6-difluorobenzonitrile dropwise to the freshly prepared alkoxide solution at room temperature. The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Comparative Biological Activity
Benzonitrile derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7] Notably, analogs of the target compound have shown potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are significant in the research of pain therapeutics.[8][9][10][11][12] The presence of the chlorobenzyl ether moiety may also contribute to its biological profile, as seen in other bioactive molecules.[13]
| Biological Target/Activity | This compound (Hypothesized) | Known Benzonitrile Analogs' Activity | Reference Compounds |
| Anticancer (Tubulin Polymerization) | Potential inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. | Certain 2-phenylacrylonitrile derivatives show potent inhibition of tubulin polymerization with IC₅₀ values in the nanomolar range against cell lines like HCT116 and BEL-7402.[6][7] | Colchicine, Vinca Alkaloids |
| Kinase Inhibition | Possible inhibitory activity against kinases involved in cancer signaling pathways (e.g., EGFR, mTOR). | Some benzofuran-containing nitrile derivatives exhibit significant EGFR kinase inhibition.[14] Other benzonitriles are intermediates for mTOR and Tankyrase inhibitors.[7] | Gefitinib (EGFR inhibitor)[14] |
| TRPV1 Antagonism | Potential antagonist activity at the TRPV1 receptor, relevant for analgesic applications. | A series of 2-substituted 4-(trifluoromethyl)benzyl C-region derivatives of 2-(3-fluoro-4-methylsulfonamido)phenyl)propanamides act as potent TRPV1 antagonists.[8] | Capsazepine[10] |
| Antimicrobial Activity | May exhibit activity against various bacterial and fungal strains. | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant antibacterial and antifungal activity.[7] | Ciprofloxacin, Fluconazole |
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
A significant anticancer mechanism for some benzonitrile derivatives is the disruption of microtubule dynamics, which are crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis.[6]
Caption: Pathway for tubulin polymerization inhibition by benzonitrile analogs.
General Drug Discovery Workflow for Novel Benzonitrile Analogs
The evaluation of a novel compound like this compound would follow a standard drug discovery and development pipeline.
Caption: General experimental workflow for drug discovery.
References
- 1. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-氟-6-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 11. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation | MDPI [mdpi.com]
- 12. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a halogenated benzonitrile compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar halogenated compounds, the following PPE is recommended:
-
Gloves: Wear nitrile rubber gloves. For situations with a higher risk of splash or spill, consider double gloving or using more robust gloves like Viton.
-
Eye Protection: ANSI-approved chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Ventilation: All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[1]
Waste Categorization and Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. This compound falls into the category of halogenated organic waste . This classification is due to the presence of fluorine and chlorine atoms in its structure.
Key Segregation Principles:
-
Separate from Non-Halogenated Waste: Halogenated solvent wastes must be collected separately from non-halogenated organic wastes.[2][3][4] Mixing these waste streams increases disposal costs, as the entire mixture must be treated as more hazardous halogenated waste.[3][4]
-
Avoid Mixing with Other Waste Types: Do not mix halogenated waste with aqueous waste, heavy metal waste, or other incompatible chemical waste streams.[5]
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[6] If transferring to a waste container, ensure it is properly labeled.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Designate a specific, compatible waste container for "Halogenated Organic Waste." Polyethylene containers are often suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2] Keep the container closed at all times except when adding waste.[2][3]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Solvents."
-
List all constituents of the waste container on the label. Use full chemical names; avoid abbreviations or formulas.[2]
-
Attach a hazardous waste tag as soon as the first drop of waste is added.[3]
3. Storage:
-
Store the waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under the fume hood.[3]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Ensure the container is stored in secondary containment to prevent spills from spreading.
4. Disposal:
-
Do not dispose of this compound down the sink or drain. [7][8] Halogenated organic compounds are persistent and harmful to the environment.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
Spill Management
In the event of a spill:
-
Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material in a sealed, labeled container for disposal as halogenated waste.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS.[2]
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified, the table below summarizes key hazard information based on analogous halogenated benzonitriles.
| Hazard Classification | GHS Statements (Typical for Halogenated Benzonitriles) | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-FLUORO-6-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guide for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (CAS No. 175204-10-1). The following procedures are based on the known hazards of this compound and best practices for handling halogenated organic compounds, fluorinated benzonitriles, and chlorobenzyl ethers.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum thickness of 0.4 mm) or Butyl rubber gloves. Double-gloving is recommended. | To prevent skin contact and absorption. Nitrile and butyl rubber offer good resistance to a range of organic chemicals. |
| Eye Protection | Chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from splashes of the chemical or its solutions. |
| Body Protection | A flame-resistant laboratory coat. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid or its solutions should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required. | To prevent inhalation of dust or vapors, which are known to be harmful. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to mitigate the risks associated with handling this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard warnings.
3.2. Weighing and Dispensing
-
All weighing and dispensing activities must be performed within a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Use a disposable weighing boat or dedicated, clean glassware to prevent cross-contamination.
-
Immediately and securely close the primary container after dispensing the desired amount.
3.3. Laboratory Use
-
Set up all experimental apparatus within the chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
When running reactions, use glassware that is free of cracks or defects.
-
If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.
-
Continuously monitor the experiment for any signs of unexpected reactions.
3.4. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills within the fume hood, absorb the material with a compatible chemical absorbent. For larger spills, evacuate the area and follow your institution's emergency response protocol.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental and laboratory safety.
-
Waste Categorization: All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be classified as halogenated organic waste .
-
Waste Collection:
-
Collect all halogenated organic waste in a designated, properly labeled, and leak-proof container.
-
Do not mix with non-halogenated waste streams.
-
Keep the waste container securely closed when not in use.
-
-
Final Disposal: Dispose of the halogenated organic waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the complete workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
